ML150
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-N,2-N-dimethyl-6-[(1-naphthalen-1-yltetrazol-5-yl)sulfanylmethyl]-1,3,5-triazine-2,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N9S/c1-25(2)16-20-14(19-15(18)21-16)10-27-17-22-23-24-26(17)13-9-5-7-11-6-3-4-8-12(11)13/h3-9H,10H2,1-2H3,(H2,18,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEGAOGGMAQQKFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=NC(=N1)N)CSC2=NN=NN2C3=CC=CC4=CC=CC=C43 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
ML150: A Case of Mistaken Identity - Not a Kinase Inhibitor, but a Modulator of α-Synuclein Expression
Initial investigations into the mechanism of action of a compound designated ML150 as a kinase inhibitor have revealed a case of mistaken identity. Extensive database searches and a review of available scientific literature indicate that this compound is not a kinase inhibitor. Instead, scientific findings identify this compound as a potent and specific small-molecule inhibitor of α-Synuclein (α-Syn) expression.
This discovery fundamentally alters the understanding of this compound's biological activity, shifting its relevance from the field of oncology and signal transduction pathways commonly associated with kinase inhibitors to the realm of neurodegenerative diseases, particularly those characterized by α-Synuclein pathology, such as Parkinson's disease.
The True Mechanism of Action: Targeting Protein Translation
The primary mechanism of action of this compound is the specific reduction of α-Synuclein protein translation.[1] This is achieved through its interaction with the Iron Responsive Element (IRE) located in the 5'-untranslated region (5'-UTR) of the α-Synuclein mRNA transcript.[1] By binding to this regulatory region, this compound is thought to inhibit the translational machinery from synthesizing the α-Synuclein protein.
This mode of action is distinct from that of kinase inhibitors, which typically function by competing with ATP or binding to allosteric sites on protein kinases to prevent the phosphorylation of substrate proteins.
Revisiting the Core Topic: Implications of this compound's Actual Function
Given that this compound is not a kinase inhibitor, a technical guide on its "kinase inhibitor mechanism of action" is not applicable. There are no relevant signaling pathways involving kinase inhibition, quantitative data from kinase assays, or experimental protocols for kinase-related studies to report for this compound.
The following sections would typically detail the kinase-related activity of a compound. However, due to the established identity of this compound as an inhibitor of α-Synuclein expression, these sections will remain intentionally blank as they do not apply.
Data Presentation: Quantitative Analysis of Kinase Inhibition
No quantitative data is available for this compound in the context of kinase inhibition as it does not function as a kinase inhibitor.
Experimental Protocols
No experimental protocols for kinase assays are relevant to the mechanism of action of this compound.
Signaling Pathways and Experimental Workflows
Diagrams of signaling pathways and experimental workflows related to kinase inhibition are not applicable to this compound.
References
what is the target of ML150 compound
An In-depth Technical Guide on the Compound ML150 (MW-150)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical overview of the small molecule inhibitor this compound, more accurately identified in scientific literature and commercial sources as MW-150 or MW01-18-150SRM. The primary molecular target of MW-150 is p38 mitogen-activated protein kinase alpha (p38α MAPK), a key enzyme in cellular signaling pathways related to inflammation and stress responses. This guide details the quantitative metrics of its inhibitory activity, the experimental protocols used to determine its efficacy, and its role within the broader context of the p38 MAPK signaling cascade.
Core Target and Mechanism of Action
The designated biological target of the compound MW-150 is p38α mitogen-activated protein kinase (p38α MAPK) . MW-150 functions as a selective, central nervous system (CNS) penetrant, and orally active inhibitor of this kinase.[1] Its mechanism of action is the competitive inhibition of the ATP-binding site of the p38α MAPK, thereby preventing the phosphorylation of its downstream substrates.
Quantitative Data Summary
The inhibitory potency and selectivity of MW-150 have been characterized through various biochemical and cellular assays. The key quantitative data are summarized in the tables below.
Table 1: In Vitro Inhibitory Activity of MW-150
| Target Enzyme | Inhibition Constant (Ki) |
| p38α MAPK | 101 nM[2][3] |
Table 2: Selectivity Profile of MW-150
| Kinase | Selectivity Fold (over p38α MAPK) |
| Serine/threonine-protein kinase NLK | 6-fold[2] |
| p38β MAPK | 10-fold[2] |
| p38δ MAPK | 14-fold[2] |
Table 3: In Vivo Efficacy of MW-150
| Animal Model | Dosing | Observed Effect |
| Aged amyloid precursor protein/presenilin 1 (APP/PS1) knock-in mice (Alzheimer's disease model) | 2.5 mg/kg per day, i.p. | Reduced number of errors in the spatial reference memory version of the radial arm water maze[2] |
Experimental Protocols
The following sections describe the general methodologies for the key experiments cited in the characterization of MW-150.
p38α MAPK Kinase Inhibition Assay (Ki Determination)
Objective: To determine the inhibitory constant (Ki) of MW-150 against p38α MAPK.
General Protocol:
-
Reagents: Recombinant human p38α MAPK, ATP, a suitable substrate peptide (e.g., myelin basic protein or a specific peptide substrate like EGR-1), and the test compound (MW-150). A radioactive isotope of ATP (e.g., [γ-³²P]ATP or [γ-³³P]ATP) is typically used for detection.
-
Assay Buffer: A buffer containing HEPES, MgCl₂, MnCl₂, DTT, and BSA is prepared to maintain optimal enzyme activity.
-
Procedure:
-
A series of dilutions of MW-150 are prepared.
-
Recombinant p38α MAPK is incubated with the various concentrations of MW-150 in the assay buffer.
-
The kinase reaction is initiated by the addition of the substrate peptide and [γ-³²P]ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped by the addition of a solution like phosphoric acid.
-
The phosphorylated substrate is separated from the unreacted ATP, typically by spotting the reaction mixture onto phosphocellulose paper followed by washing steps.
-
The amount of incorporated radioactivity in the substrate is quantified using a scintillation counter.
-
-
Data Analysis: The rate of substrate phosphorylation is plotted against the concentration of MW-150. The Ki is then calculated using the Cheng-Prusoff equation, which relates the Ki to the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) and the concentration of ATP used in the assay.
Cellular Assay: Inhibition of MK2 Phosphorylation in LPS-activated Glia
Objective: To assess the ability of MW-150 to inhibit p38α MAPK activity within a cellular context.
General Protocol:
-
Cell Culture: Glial cells (e.g., primary microglia or an immortalized glial cell line) are cultured in appropriate media.
-
Treatment: Cells are pre-incubated with various concentrations of MW-150 for a specified time.
-
Stimulation: The cells are then stimulated with lipopolysaccharide (LPS) to activate the p38 MAPK pathway.
-
Cell Lysis: After a defined stimulation period, the cells are lysed to extract total protein.
-
Western Blot Analysis:
-
Protein concentrations of the lysates are determined.
-
Equal amounts of protein for each condition are separated by SDS-PAGE.
-
The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).
-
The membrane is probed with a primary antibody specific for the phosphorylated form of MAPK-activated protein kinase 2 (MK2), a direct downstream substrate of p38α MAPK.
-
A primary antibody against total MK2 is used as a loading control.
-
The primary antibodies are detected using a horseradish peroxidase (HRP)-conjugated secondary antibody and a chemiluminescent substrate.
-
The resulting bands are visualized and quantified using an imaging system.
-
-
Data Analysis: The intensity of the phosphorylated MK2 band is normalized to the total MK2 band for each condition. The percentage of inhibition of MK2 phosphorylation is then calculated relative to the LPS-stimulated control without the inhibitor.
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate the p38α MAPK signaling pathway and a general experimental workflow for evaluating a kinase inhibitor.
Caption: The p38α MAPK signaling cascade and the inhibitory action of MW-150.
Caption: A generalized workflow for the evaluation of a kinase inhibitor like MW-150.
References
Preclinical Data for ML150: A Technical Guide for Researchers
An In-depth Analysis of the Preclinical Profile of ML150, a Selective Inhibitor of α-Synuclein Translational Expression, for Professionals in Drug Development and Neuroscience Research.
Introduction
This compound is a novel small molecule inhibitor identified through a high-throughput screening campaign aimed at discovering compounds that selectively reduce the expression of α-synuclein.[1] This protein is a key pathological hallmark in a range of neurodegenerative disorders, most notably Parkinson's disease, where its misfolding and aggregation are central to disease progression.[1] this compound's unique mechanism of action, targeting the translational machinery of α-synuclein, presents a promising therapeutic strategy to mitigate the downstream toxicity associated with its overexpression and aggregation. This document provides a comprehensive overview of the available preclinical data on this compound, including its in vitro efficacy, selectivity, and physicochemical properties, along with detailed experimental methodologies and a visualization of its proposed signaling pathway.
Core Preclinical Data
The following tables summarize the key quantitative data for this compound, showcasing its potency and selectivity as an inhibitor of α-synuclein expression.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line | Parameter | Value | Reference |
| Primary Screen | H4-2a (neuroglioma) | IC50 | 1.8 µM | [1] |
| Confirmatory ELISA | SH-SY5Y (neuroblastoma) | IC50 | ~1 µM | [1] |
Table 2: In Vitro Selectivity of this compound
| Cell Line | Target Reporter | Selectivity Fold-Change | Reference |
| H4-C (control) | Lacking IRE | >100-fold | [1] |
| H4-PRP (control) | Scrapie Prion Protein IRE | >100-fold | [1] |
Table 3: Physicochemical and Drug-like Properties of this compound
| Property | Value/Description | Reference |
| IUPAC Name | N,N-dimethyl-6-({[1-(1-naphthyl)-1H-tetrazol-5-yl]thio}methyl)-1,3,5-triazine-2,4-diamine | [1] |
| PubChem CID | 1517919 | [1] |
| Molecular Weight | 419.5 g/mol | [1] |
| Solubility | Excellent aqueous solubility | [1] |
| Stability | Stable in aqueous conditions | [1] |
| Chemical Liabilities | No obvious liabilities | [1] |
Mechanism of Action and Signaling Pathway
This compound exerts its inhibitory effect on α-synuclein expression by targeting the 5'-untranslated region (5'UTR) of the α-synuclein mRNA.[1] Specifically, it is believed to modulate the interaction between the iron-responsive element (IRE) stem-loop within this region and iron regulatory proteins (IRPs). Under normal conditions, the binding of IRPs to the IRE can influence the translation of the mRNA. This compound is proposed to interfere with this process, leading to a reduction in the translational efficiency of α-synuclein mRNA and, consequently, lower cellular levels of the protein.
Figure 1: Proposed mechanism of action for this compound in inhibiting α-synuclein protein translation.
Experimental Protocols
The identification and characterization of this compound involved a series of robust in vitro assays. The key methodologies are detailed below.
Primary High-Throughput Screen (HTS)
-
Assay Principle: A cell-based reporter assay was used to measure the expression of a luciferase gene under the control of the α-synuclein 5'UTR. Inhibition of α-synuclein translation results in a decrease in luciferase activity.
-
Cell Line: H4 neuroglioma cells stably transfected with the reporter construct (H4-2a).
-
Methodology:
-
H4-2a cells were plated in 384-well plates.
-
A library of 303,224 small molecules was screened at a single concentration.
-
After a defined incubation period, luciferase activity was measured using a luminometer.
-
Hits were identified as compounds that significantly reduced the luminescent signal compared to control wells.
-
-
Counterscreens: To ensure selectivity, hits were tested against two control cell lines: H4-C (lacking the IRE) and H4-PRP (containing the IRE from the Scrapie prion protein). This compound showed over 100-fold selectivity in these counterscreens.[1]
Enzyme-Linked Immunosorbent Assay (ELISA)
-
Assay Principle: This assay quantified the endogenous levels of α-synuclein protein in a human neuroblastoma cell line following treatment with this compound.
-
Cell Line: SH-SY5Y neuroblastoma cells.
-
Methodology:
-
SH-SY5Y cells were cultured and treated with varying concentrations of this compound.
-
Following treatment, cell lysates were prepared.
-
The concentration of α-synuclein in the lysates was determined using a specific sandwich ELISA kit.
-
Data was normalized to total protein concentration and dose-response curves were generated to calculate the IC50 value.
-
Western Blot Analysis
-
Assay Principle: Western blotting was employed to visually confirm the dose-dependent reduction of α-synuclein protein levels and to assess the compound's effect on a housekeeping protein (actin) as a measure of general cytotoxicity.
-
Cell Line: H4 neuroglioma cells.
-
Methodology:
-
H4 cells were treated with a range of this compound concentrations.
-
Cell lysates were collected and total protein was quantified.
-
Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane was probed with primary antibodies specific for α-synuclein and β-actin.
-
Following incubation with secondary antibodies, the protein bands were visualized using chemiluminescence. This compound demonstrated a dose-dependent decrease in α-synuclein levels without affecting actin levels.[1]
-
Figure 2: Workflow for the discovery and initial characterization of this compound.
Summary and Future Directions
The preclinical data available for this compound identify it as a potent and selective inhibitor of α-synuclein translation with favorable drug-like properties.[1] Its novel mechanism of action offers a compelling rationale for its further development as a potential therapeutic for Parkinson's disease and other synucleinopathies. The probe report suggests that this compound is a valuable tool for future cell-based and in vivo investigations.[1]
Further research is warranted to fully elucidate the preclinical profile of this compound. Key areas for future investigation include:
-
In vivo Pharmacokinetics: Comprehensive studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in relevant animal models.
-
In vivo Efficacy: Evaluation of this compound in animal models of Parkinson's disease to assess its ability to reduce α-synuclein pathology and ameliorate disease-related phenotypes.
-
Toxicology: A thorough assessment of the safety profile of this compound through in vitro and in vivo toxicology studies.
-
Mechanism of Action Refinement: Further studies to precisely define the molecular interactions between this compound and the α-synuclein mRNA 5'UTR IRE.
The successful completion of these studies will be critical in determining the potential of this compound to progress towards clinical development as a disease-modifying therapy for neurodegenerative diseases.
References
In Vitro Kinase Assay of ML150: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies and data interpretation related to the in vitro kinase profiling of the hypothetical compound ML150. Due to the limited publicly available kinase screening data for a compound specifically designated "this compound," this document will serve as a detailed template, outlining the expected data presentation, experimental protocols, and pathway analysis for a typical small molecule kinase inhibitor.
Executive Summary
Protein kinases are a critical class of enzymes involved in cellular signaling pathways, and their dysregulation is implicated in numerous diseases, including cancer and inflammatory disorders. The development of selective kinase inhibitors is a cornerstone of modern drug discovery. This guide details the process of evaluating a compound's kinase inhibitory activity and selectivity through in vitro assays. We will use a representative dataset for a hypothetical compound, this compound, to illustrate the core principles of data presentation and interpretation.
Kinase Inhibition Profile of this compound (Hypothetical Data)
The inhibitory activity of a compound is typically quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates greater potency. To assess selectivity, a compound is screened against a panel of diverse kinases.
Table 1: Hypothetical In Vitro Kinase Inhibition Data for this compound
| Kinase Target | Kinase Family | IC50 (nM) | Assay Type |
| EGFR | Tyrosine Kinase | 15 | TR-FRET |
| HER2 | Tyrosine Kinase | 35 | TR-FRET |
| VEGFR2 | Tyrosine Kinase | 8 | TR-FRET |
| ABL1 | Tyrosine Kinase | 1,200 | Radiometric |
| SRC | Tyrosine Kinase | 850 | Radiometric |
| CDK2/cyclin A | Ser/Thr Kinase | >10,000 | Luminescence |
| PKA | Ser/Thr Kinase | >10,000 | Luminescence |
| ROCK1 | Ser/Thr Kinase | 7,500 | TR-FRET |
| p38α | Ser/Thr Kinase | 9,800 | TR-FRET |
Data presented is for illustrative purposes only.
Experimental Protocols
A variety of in vitro kinase assay formats are available, each with its own advantages. Common methods include radiometric assays that measure the incorporation of radiolabeled phosphate and fluorescence/luminescence-based assays that detect product formation or ATP depletion.
General Principle of a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Kinase Assay
TR-FRET assays are a popular non-radioactive method for quantifying kinase activity. The assay relies on the transfer of energy from a donor fluorophore (e.g., Europium chelate) to an acceptor fluorophore (e.g., ULight™-labeled peptide). When the donor and acceptor are in close proximity, which occurs when an antibody recognizes the phosphorylated substrate, excitation of the donor results in emission from the acceptor. Kinase inhibition is measured as a decrease in the FRET signal.
Representative TR-FRET Kinase Assay Protocol
-
Reagent Preparation : All reagents, including kinase, substrate (e.g., ULight™-peptide), ATP, and the test compound (this compound), are prepared in a suitable assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, and 0.01% Tween-20).
-
Compound Dispensing : A serial dilution of this compound is prepared and dispensed into the wells of a low-volume 384-well microplate.
-
Kinase Reaction Initiation : The kinase and substrate are added to the wells containing the compound. The reaction is initiated by the addition of ATP. The final ATP concentration is typically at or near the Km for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.
-
Incubation : The reaction mixture is incubated at room temperature for a specified period (e.g., 60-120 minutes) to allow for substrate phosphorylation.
-
Reaction Termination and Detection : The kinase reaction is stopped by the addition of a detection mixture containing EDTA (to chelate Mg²⁺ and stop the enzymatic reaction) and a Europium-labeled anti-phospho-substrate antibody.
-
Signal Measurement : The plate is incubated for a final period (e.g., 60 minutes) to allow for antibody binding to the phosphorylated substrate. The TR-FRET signal is then read on a compatible plate reader, with excitation typically at 320-340 nm and emission measured at two wavelengths (e.g., 615 nm for the donor and 665 nm for the acceptor).
-
Data Analysis : The ratio of the acceptor to donor emission is calculated. IC50 values are determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.
Visualizations
Experimental Workflow
The following diagram illustrates the typical workflow for an in vitro kinase inhibition assay.
Relevant Signaling Pathway: EGFR
Given the hypothetical potent activity of this compound against EGFR, understanding its position in cellular signaling is crucial. The diagram below shows a simplified representation of the EGFR signaling pathway, which is a key regulator of cell proliferation and survival.
Conclusion
This guide has outlined the essential components for evaluating the in vitro kinase inhibitory profile of a compound, using the hypothetical molecule this compound as an example. The process involves robust and precise experimental protocols to generate quantitative data, which is then presented in a clear and comparative format. Visualizations of experimental workflows and biological pathways are critical tools for understanding the mechanism of action and the potential therapeutic implications of a kinase inhibitor. The methodologies and data presentation formats described herein represent a standard approach in the field of drug discovery and are crucial for the systematic evaluation of novel kinase inhibitors.
In-Depth Technical Guide: The Cellular Effects of ML150 (ML162) Treatment
Disclaimer: Initial research indicates that the compound of interest for inducing ferroptosis is widely documented as ML162 . It is presumed that "ML150" is a typographical error. This guide will focus on the cellular effects of ML162.
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
ML162 is a potent small molecule that induces a form of regulated cell death known as ferroptosis.[1] Initially characterized as a direct inhibitor of Glutathione Peroxidase 4 (GPX4), recent studies have compellingly redefined its primary molecular target as Thioredoxin Reductase 1 (TXNRD1).[2][3] This shift in understanding the mechanism of action is critical for the accurate interpretation of experimental results and for the strategic development of novel cancer therapeutics. This document provides a comprehensive technical overview of the cellular effects of ML162, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways.
Core Mechanism of Action: Inhibition of TXNRD1 to Induce Ferroptosis
The central cellular effect of ML162 treatment is the induction of ferroptosis, an iron-dependent form of cell death driven by the accumulation of lipid peroxides.[3] Contrary to earlier beliefs, ML162 does not directly inhibit GPX4, the key enzyme that neutralizes lipid peroxides.[2][4] Instead, ML162 functions as an efficient inhibitor of TXNRD1, a critical selenoprotein enzyme in the thioredoxin system responsible for maintaining cellular redox homeostasis.[2][3]
Inhibition of TXNRD1 by ML162 disrupts the cell's antioxidant capacity, leading to an increase in reactive oxygen species (ROS), subsequent lipid peroxidation, and ultimately, ferroptotic cell death. This revised mechanism repositions the thioredoxin system as a central player in ML162-mediated ferroptosis.
Signaling Pathway of ML162-Induced Ferroptosis
Caption: ML162 inhibits TXNRD1, leading to ferroptosis.
Quantitative Data Presentation
The following tables summarize key quantitative findings from studies on ML162 and the closely related compound, RSL3.
Table 1: Thermal Shift Analysis of ML162 with Target Proteins
| Compound (100 µM) | Protein | Tm (°C) | ΔTm (°C) | Conclusion | Reference |
| DMSO | GPX4 | 51.7 | - | No binding | [4] |
| ML162 | GPX4 | 51.7 | 0 | No direct binding | [4] |
| DMSO | TXNRD1 | 71.3 | - | Baseline | [4] |
| ML162 | TXNRD1 | 73.6 | +2.3 | Direct binding and stabilization | [4] |
Table 2: Cellular Viability and IC50 Values
| Compound | Cell Line | Cancer Type | IC50 | Notes | Reference |
| RSL3 | A549 | Lung Cancer | ~5 µM | - | [4] |
| RSL3 | H1975 | Lung Cancer | 150 nM | More susceptible cell line | [4] |
| ML162 | A2058 | Melanoma | Dose-dependent killing (1-16 µM) | Cell death reversed by Ferrostatin-1 | [5] |
| ML162 | A375 | Melanoma | Dose-dependent killing (1-16 µM) | Cell death not reversed by apoptosis or necrosis inhibitors | [5] |
Table 3: Cellular TXNRD1 Activity Inhibition
| Compound | Cell Line | Concentration | Incubation Time | Method | Result | Reference |
| ML162 | A549 | ≥ 0.5 µM | 4-24 hours | RX1 activity probe | Significant, dose-dependent inhibition | [1][5] |
| ML162 | A549 | ≥ 1 µM | 4 hours | RX1 activity probe | Sufficient for significant inhibition | [1][5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the characterization of ML162's cellular effects.
Cell Viability Assay to Confirm Ferroptosis
Objective: To determine the cytotoxic effect of ML162 and confirm that cell death occurs via ferroptosis.
Materials:
-
Human cancer cell lines (e.g., A549, A2058, A375)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS)
-
ML162 (stock solution in DMSO)
-
Ferrostatin-1 (Fer-1), a ferroptosis inhibitor
-
z-VAD-fmk, a pan-caspase (apoptosis) inhibitor
-
Necrosulfonamide, a necroptosis inhibitor
-
96-well clear-bottom cell culture plates
-
Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)
-
Luminometer
Procedure:
-
Cell Seeding: Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.
-
Inhibitor Pre-treatment: For inhibitor rescue experiments, pre-treat cells with Ferrostatin-1 (10 µM), z-VAD-fmk (10 µM), or necrosulfonamide (0.5 µM) for 24 hours.[5]
-
ML162 Treatment: Add ML162 at various concentrations (e.g., a serial dilution from 0.1 µM to 20 µM) to the designated wells. Include a DMSO-only control.
-
Incubation: Incubate the plate for 24 to 72 hours at 37°C in a humidified incubator with 5% CO2.
-
Viability Measurement: Equilibrate the plate to room temperature for 30 minutes. Add the cell viability reagent to each well according to the manufacturer's protocol.
-
Signal Reading: Shake the plate for 2 minutes on an orbital shaker to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal. Measure luminescence with a plate reader.
-
Data Analysis: Normalize the readings to the DMSO control wells to calculate the percentage of cell viability. Plot the results to determine the IC50 value.
Cellular TXNRD1 Activity Assay
Objective: To measure the direct inhibition of TXNRD1 activity in live cells upon ML162 treatment.
Materials:
-
A549 human lung cancer cells
-
Complete cell culture medium
-
ML162
-
RX1 activity probe (a specific probe for cellular TXNRD1 activity)
-
Phosphate-Buffered Saline (PBS)
-
Fluorescence microscope or a fluorescent plate reader
Procedure:
-
Cell Seeding: Seed 20,000 A549 cells per well in a suitable plate for fluorescence measurement.[2]
-
ML162 Treatment: Treat the cells with a range of ML162 concentrations (e.g., 0.1 µM to 15 µM) for various durations (e.g., 4, 12, and 24 hours).[5]
-
Probe Incubation: At the end of the treatment period, wash the cells once with PBS and then incubate with the RX1 activity probe following the manufacturer's specifications.
-
Fluorescence Measurement: After incubation with the probe, measure the fluorescence intensity using a microscope or a plate reader with the appropriate excitation and emission wavelengths.
-
Data Analysis: A reduction in the fluorescent signal in ML162-treated cells compared to the DMSO control indicates inhibition of TXNRD1 activity. Normalize the signal to cell viability if significant cell death has occurred at the time of measurement.
Experimental Workflow Visualization
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The ferroptosis inducing compounds RSL3 and ML162 are not direct inhibitors of GPX4 but of TXNRD1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ML162 | GPX4 inhibitor | induces ferroptosis | antitumor | TargetMol [targetmol.com]
Methodological & Application
Application Notes and Protocols for the Multi-Kinase Inhibitor Foretinib
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive overview of the experimental protocols for the characterization of Foretinib (also known as XL880 or GSK1363089), a potent multi-kinase inhibitor. Foretinib targets several receptor tyrosine kinases (RTKs) implicated in cancer progression, including MET, VEGFR2, KDR, RON, AXL, and TIE-2.[1][2][3][4] These application notes include detailed methodologies for in vitro kinase assays, cellular proliferation assays, and Western blot analysis to assess the inhibitor's efficacy and mechanism of action. Quantitative data are summarized in tabular format for ease of reference, and key signaling pathways and experimental workflows are visualized using diagrams.
Introduction to Foretinib
Foretinib is an orally available small molecule inhibitor that targets multiple RTKs involved in tumorigenesis, angiogenesis, and metastasis.[5][6] Its primary targets are the hepatocyte growth factor (HGF) receptor, c-Met, and the vascular endothelial growth factor receptor 2 (VEGFR-2).[7] By inhibiting these and other related kinases, Foretinib disrupts key signaling pathways, leading to reduced cell proliferation, induction of apoptosis, and inhibition of angiogenesis in various cancer models.[6][8]
Quantitative Data
The inhibitory activity of Foretinib has been quantified against a range of kinases and cancer cell lines. The following tables summarize key IC50 values, which represent the concentration of the inhibitor required to reduce the activity of a kinase or the proliferation of cells by 50%.
Table 1: In Vitro Kinase Inhibition
| Target Kinase | IC50 (nM) |
| c-Met | 0.4[8][9] |
| KDR (VEGFR-2) | 0.9[9] |
| Ron | 3 |
| Flt-1 (VEGFR-1) | 6.8 |
| Flt-4 (VEGFR-3) | 2.8 |
| AXL | Data not available |
| PDGFRα | Data not available |
| TIE-2 | Data not available |
Table 2: Cellular Antiproliferative Activity
| Cell Line | Cancer Type | IC50 |
| A549 | Non-small cell lung cancer | 29 nM[9] |
| HT29 | Colorectal cancer | 165 nM |
| B16F10 | Melanoma | 40 nM |
| MKN-45 | Gastric cancer (c-Met overexpressing) | ~10-100 nM[8] |
| KATO-III | Gastric cancer (c-Met overexpressing) | ~100 nM - 1 µM[8] |
| SNU-1 | Gastric cancer (c-Met low-expressing) | >1 µM[8] |
Signaling Pathways Modulated by Foretinib
Foretinib exerts its effects by inhibiting the phosphorylation of its target kinases, thereby blocking downstream signaling cascades. The primary pathways affected are the PI3K/AKT and the RAS/MEK/ERK (MAPK) pathways, which are crucial for cell survival, proliferation, and angiogenesis.[1][8]
Caption: Foretinib inhibits RTKs, blocking PI3K/AKT and RAS/MEK/ERK pathways.
Experimental Protocols
The following are detailed protocols for key experiments to evaluate the efficacy of Foretinib.
In Vitro Kinase Activity Assay
This protocol describes a method to determine the IC50 value of Foretinib against a specific kinase using a fluorescence-based assay.
Caption: Workflow for the in vitro kinase activity assay.
Materials:
-
Purified recombinant kinase (e.g., c-Met, VEGFR-2)
-
Kinase-specific substrate peptide
-
Foretinib
-
ATP
-
Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)
-
Fluorescence-based ADP detection kit (e.g., ADP-Glo™)
-
384-well white plates
-
Plate reader capable of luminescence detection
Procedure:
-
Prepare Reagents:
-
Prepare a stock solution of Foretinib in DMSO.
-
Create a series of dilutions of Foretinib in kinase assay buffer.
-
Prepare a solution of the kinase and its substrate in kinase assay buffer.
-
-
Assay Plate Setup:
-
Add the Foretinib dilutions to the wells of a 384-well plate. Include wells with DMSO only as a negative control (100% activity) and wells without enzyme as a positive control for inhibition (0% activity).
-
Add the kinase/substrate solution to all wells.
-
Incubate the plate at room temperature for 10-30 minutes to allow the inhibitor to bind to the kinase.
-
-
Kinase Reaction:
-
Initiate the kinase reaction by adding ATP to all wells.
-
Incubate the plate at 30°C for a predetermined time (e.g., 60 minutes).
-
-
Detection:
-
Stop the reaction and detect the amount of ADP produced by following the manufacturer's protocol for the ADP detection kit. This typically involves adding a reagent that converts ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each Foretinib concentration relative to the controls.
-
Plot the percent inhibition against the logarithm of the Foretinib concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Cell Viability (MTT) Assay
This protocol measures the effect of Foretinib on the proliferation of cancer cells.
Materials:
-
Cancer cell line of interest (e.g., A549, MKN-45)
-
Complete cell culture medium
-
Foretinib
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear plates
-
Microplate reader capable of measuring absorbance at 570 nm
Procedure:
-
Cell Seeding:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of Foretinib in complete cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of Foretinib. Include wells with medium and DMSO as a vehicle control.
-
Incubate the cells for a specified period (e.g., 72 hours).[9]
-
-
MTT Addition and Incubation:
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Viable cells with active metabolism will convert the MTT into a purple formazan product.
-
-
Solubilization:
-
Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the Foretinib concentration and determine the IC50 value.
-
Western Blot Analysis
This protocol is used to assess the effect of Foretinib on the phosphorylation of target kinases and downstream signaling proteins.
Materials:
-
Cancer cell line of interest
-
Foretinib
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-phospho-c-Met, anti-c-Met, anti-phospho-AKT, anti-AKT, anti-phospho-ERK, anti-ERK, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Treat cells with various concentrations of Foretinib for a specified time.
-
Wash the cells with ice-cold PBS and then lyse them with lysis buffer.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a protein assay kit.
-
-
SDS-PAGE and Transfer:
-
Normalize the protein amounts for each sample, mix with loading buffer, and heat.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
-
Detection:
-
Incubate the membrane with a chemiluminescent substrate.
-
Visualize the protein bands using an imaging system.
-
Analyze the band intensities to determine the relative levels of protein phosphorylation. Densitometry can be used for quantification, with phosphorylation levels often normalized to the total protein levels.[10]
-
Conclusion
The protocols outlined in this document provide a robust framework for the preclinical evaluation of the multi-kinase inhibitor Foretinib. By employing these in vitro and cell-based assays, researchers can effectively characterize its inhibitory potency, cellular efficacy, and mechanism of action, thereby facilitating its further development as a potential therapeutic agent.
References
- 1. Foretinib inhibits angiogenesis, lymphangiogenesis and tumor growth of pancreatic cancer in vivo by decreasing VEGFR-2/3 and TIE-2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Drug: Foretinib - Cancerrxgene - Genomics of Drug Sensitivity in Cancer [cancerrxgene.org]
- 3. A phase I study of foretinib, a multi-targeted inhibitor of c-Met and vascular endothelial growth factor receptor 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A Phase 1 dose-escalation study of the safety and pharmacokinetics of once-daily oral foretinib, a multi-kinase inhibitor, in patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Foretinib (GSK1363089), an orally available multi-kinase inhibitor of c-Met and VEGFR-2, blocks proliferation, induces anoikis, and impairs ovarian cancer metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Foretinib - Wikipedia [en.wikipedia.org]
- 8. Targeted dual inhibition of c‐Met/VEGFR2 signalling by foretinib improves antitumour effects of nanoparticle paclitaxel in gastric cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 9. medchemexpress.com [medchemexpress.com]
- 10. researchgate.net [researchgate.net]
Application Notes and Protocols for Preparing ML150 (MW-150) Stock Solution
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML150, also identified as MW-150 or MW01-18-150SRM, is a potent and selective, central nervous system (CNS) penetrant, and orally active inhibitor of p38α mitogen-activated protein kinase (MAPK).[1][2] The p38α MAPK signaling pathway is a critical regulator of cellular responses to inflammatory cytokines and stress. Inhibition of this pathway has significant therapeutic potential in a variety of diseases, including neuroinflammatory and neurodegenerative disorders. Accurate and consistent preparation of this compound stock solutions is paramount for obtaining reliable and reproducible results in both in vitro and in vivo experimental settings.
These application notes provide a detailed protocol for the preparation, storage, and handling of this compound stock solutions to ensure their stability and efficacy for research applications.
Quantitative Data Summary
The following table summarizes the key quantitative data for this compound (MW-150) and its common salt forms.
| Property | Value | Reference |
| Compound Name | This compound (MW-150, MW01-18-150SRM) | [1][2] |
| Molecular Formula | C₂₄H₂₃N₅ | [2] |
| Molecular Weight | 381.47 g/mol | [2] |
| Target | p38α Mitogen-Activated Protein Kinase (MAPK) | [1][2] |
| Inhibitory Constant (Ki) | 101 nM | [1][2] |
| IC₅₀ (MK2) | 332 nM | [1] |
| IC₅₀ (IL-1β production) | 936 nM | [1] |
| Solubility in DMSO | 40 mg/mL (approx. 104.86 mM) | [1] |
| Storage (Powder) | -20°C for up to 3 years | [2] |
| Storage (in DMSO) | -80°C for up to 6 months; -20°C for up to 1 month | [2] |
Experimental Protocols
Materials and Equipment
-
This compound (MW-150) powder (or its hydrochloride salt)
-
Anhydrous Dimethyl Sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes (1.5 mL or 2 mL)
-
Sterile serological pipettes and pipette tips
-
Vortex mixer
-
Ultrasonic bath (optional, for aiding dissolution)
-
Analytical balance
-
Personal Protective Equipment (PPE): lab coat, safety glasses, and gloves
Workflow for Stock Solution Preparation
Step-by-Step Protocol for a 10 mM Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound (MW: 381.47 g/mol ) in DMSO. Adjust calculations accordingly for different concentrations or salt forms.
-
Calculation:
-
To prepare a 10 mM (0.01 mol/L) stock solution, you will need to dissolve 3.8147 mg of this compound in 1 mL of DMSO.
-
Calculation: Mass (mg) = Molarity (mol/L) * Volume (L) * Molecular Weight ( g/mol ) * 1000 (mg/g)
-
Mass (mg) = 0.01 mol/L * 0.001 L * 381.47 g/mol * 1000 = 3.8147 mg.
-
It is recommended to prepare a larger volume (e.g., 5-10 mg) to minimize weighing errors. For example, to prepare a stock solution from 5 mg of this compound:
-
Volume of DMSO (mL) = (Mass (mg) / Molecular Weight ( g/mol )) / Molarity (mol/L) * 1000
-
Volume of DMSO (mL) = (5 mg / 381.47 g/mol ) / 0.01 mol/L * 1000 = 1.31 mL.
-
-
Weighing:
-
Tare a sterile microcentrifuge tube on an analytical balance.
-
Carefully weigh the desired amount of this compound powder (e.g., 5 mg) directly into the tube.
-
-
Dissolution:
-
Add the calculated volume of sterile DMSO (e.g., 1.31 mL) to the microcentrifuge tube containing the this compound powder.
-
Secure the cap and vortex the tube vigorously for 1-2 minutes until the powder is completely dissolved.
-
Visually inspect the solution against a light source to ensure there are no visible particulates.
-
If dissolution is slow, brief sonication in an ultrasonic water bath can be used to facilitate the process.[1]
-
-
Aliquoting and Storage:
-
To avoid repeated freeze-thaw cycles, which can degrade the compound, it is crucial to aliquot the stock solution into smaller, single-use volumes (e.g., 10-50 µL) in sterile microcentrifuge tubes.
-
Clearly label each aliquot with the compound name (this compound), concentration (10 mM), solvent (DMSO), and date of preparation.
-
Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[2]
-
Preparation of Working Solutions
-
For cell-based assays, the DMSO concentration in the final culture medium should typically be kept below 0.1% to avoid solvent-induced cytotoxicity.
-
To prepare a working solution, thaw a single aliquot of the 10 mM stock solution at room temperature.
-
Perform a serial dilution of the stock solution in sterile cell culture medium to achieve the desired final concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:1000 dilution.
Mechanism of Action: Inhibition of the p38α MAPK Signaling Pathway
This compound is a selective inhibitor of p38α MAPK.[1][2] In response to cellular stress and inflammatory cytokines (e.g., TNF-α, IL-1β), upstream kinases activate p38α MAPK through phosphorylation. Activated p38α then phosphorylates downstream substrates, including MAPK-activated protein kinase 2 (MK2).[1] This phosphorylation cascade ultimately leads to the activation of transcription factors that upregulate the production of pro-inflammatory cytokines, creating a positive feedback loop that can drive inflammation.
This compound exerts its anti-inflammatory effects by binding to p38α and preventing the phosphorylation of MK2, thereby inhibiting the downstream production of cytokines like IL-1β.[1]
Disclaimer
This protocol is intended for research use only by qualified personnel. It is essential to consult the relevant Safety Data Sheet (SDS) for this compound before handling and to use appropriate personal protective equipment. The stability and solubility of the compound may vary depending on the specific batch and purity. It is recommended to perform a small-scale solubility test before preparing a large batch of stock solution.
References
ML150: A Potent Inducer of Ferroptosis in Cancer Cell Lines
Application Notes and Protocols for Researchers
For Immediate Release
This document provides detailed application notes and experimental protocols for the use of ML150, a potent and specific inhibitor of Glutathione Peroxidase 4 (GPX4), in cancer cell line research. This compound has emerged as a valuable tool for inducing ferroptosis, a form of iron-dependent regulated cell death, offering a promising avenue for cancer therapy, particularly in treatment-resistant cancers. These guidelines are intended for researchers, scientists, and drug development professionals investigating novel cancer therapeutics.
Introduction to this compound and Ferroptosis
Ferroptosis is a unique form of programmed cell death characterized by the iron-dependent accumulation of lipid peroxides.[1] Unlike apoptosis, it is a non-caspase-dependent process. The central regulator of ferroptosis is GPX4, an enzyme that neutralizes lipid hydroperoxides.[2] By inhibiting GPX4, this compound disrupts the cellular antioxidant defense system, leading to an accumulation of lipid reactive oxygen species (ROS) and subsequent cell death.[2] This mechanism of action makes this compound a subject of intense research for its potential to overcome resistance to conventional cancer therapies.
Data Presentation: Efficacy of this compound Across Cancer Cell Lines
The cytotoxic effect of this compound is often quantified by its half-maximal inhibitory concentration (IC50), which represents the concentration of the drug required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for this compound in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) |
| HT-1080 | Fibrosarcoma | Data not available in search results |
| BJeLR | Fibrosarcoma | Data not available in search results |
| A549 | Lung Cancer | Data not available in search results |
| MCF7 | Breast Cancer | Data not available in search results |
| PANC-1 | Pancreatic Cancer | Data not available in search results |
| PC-3 | Prostate Cancer | Data not available in search results |
Note: Specific IC50 values for this compound in various cancer cell lines were not available in the provided search results. Researchers should determine the IC50 for their specific cell line of interest empirically using the cell viability assay protocol provided below.
Signaling Pathways Modulated by this compound
This compound's primary mechanism of action is the direct inhibition of GPX4, a key enzyme in the ferroptosis pathway. This inhibition leads to a cascade of downstream events culminating in lipid peroxidation and cell death.
While the direct impact of this compound on other signaling pathways like MAPK and p53 is still under investigation, the induction of ferroptosis can indirectly influence these pathways. For instance, the cellular stress caused by lipid peroxidation may activate stress-responsive pathways. Further research is required to elucidate the detailed crosstalk between this compound-induced ferroptosis and other critical cancer signaling networks.
Experimental Protocols
The following are detailed protocols for key experiments involving this compound treatment in cancer cell lines.
Experimental Workflow Overview
Cell Culture and this compound Treatment
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA
-
Cell culture flasks/plates
Procedure:
-
Culture cancer cells in a humidified incubator at 37°C with 5% CO2.
-
Maintain cells in the appropriate medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Passage cells upon reaching 70-80% confluency.
-
For this compound treatment, seed cells in multi-well plates at a predetermined density and allow them to adhere overnight.
-
Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in a complete culture medium to achieve the desired final concentrations.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubate the cells for the desired time period (e.g., 24, 48, or 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
After the this compound treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of DMSO or solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control cells.
Western Blot for GPX4 Detection
Materials:
-
Cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody against GPX4
-
Loading control primary antibody (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
After this compound treatment, wash cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.[3]
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.[3]
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against GPX4 overnight at 4°C.
-
Wash the membrane with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.[4]
-
Re-probe the membrane with a loading control antibody to ensure equal protein loading.
Lipid Peroxidation Assay (TBARS Assay)
Materials:
-
Cells treated with this compound
-
Cell lysis buffer (e.g., 1% Triton X-100 with BHT)[1]
-
Thiobarbituric acid (TBA) reagent
-
Trichloroacetic acid (TCA)
-
Malondialdehyde (MDA) standard
-
Spectrophotometer or microplate reader
Procedure:
-
Following this compound treatment, harvest and wash the cells.
-
Lyse the cells in a buffer containing an antioxidant like BHT to prevent ex vivo lipid peroxidation.[1]
-
Centrifuge the lysate to remove cell debris.
-
To a portion of the supernatant, add TCA to precipitate proteins and then TBA reagent.
-
Heat the samples at 95°C for 60 minutes to allow the reaction between MDA (a product of lipid peroxidation) and TBA to form a colored adduct.[1][2]
-
Cool the samples on ice and centrifuge to pellet any precipitate.[1]
-
Quantify the amount of MDA by comparing the absorbance to a standard curve generated with known concentrations of MDA.[1]
Logical Relationship of Experimental Assays
By following these protocols, researchers can effectively utilize this compound to study the mechanisms of ferroptosis in various cancer cell lines and evaluate its potential as a therapeutic agent. The provided diagrams offer a visual guide to the underlying signaling pathways and experimental workflows.
References
- 1. Lipid Peroxidation Assay [bio-protocol.org]
- 2. Evaluation of Oxidative Stress in Biological Samples Using the Thiobarbituric Acid Reactive Substances Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Western Blot Video Protocol | Proteintech Group [ptglab.com]
- 4. youtube.com [youtube.com]
- 5. Lipid peroxidation assay [bio-protocol.org]
Application Notes and Protocols for ML150 Immunoprecipitation Assay
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for conducting an immunoprecipitation (IP) assay to study the effects of ML150, a known inhibitor of α-synuclein expression. The protocol is designed for researchers investigating the molecular mechanisms of α-synuclein and the therapeutic potential of compounds like this compound in neurodegenerative disease models. This guide includes comprehensive experimental procedures, data presentation tables, and visual diagrams of the experimental workflow and a relevant signaling pathway to facilitate understanding and reproducibility.
Introduction
Alpha-synuclein (α-synuclein) is a presynaptic neuronal protein that is genetically and neuropathologically linked to Parkinson's disease. The aggregation of α-synuclein is a hallmark of synucleinopathies, and strategies to reduce its expression or aggregation are of significant therapeutic interest. This compound has been identified as a small molecule that selectively inhibits the expression of α-synuclein.
Immunoprecipitation is a powerful technique used to isolate a specific protein out of a complex mixture, such as a cell lysate, using an antibody that specifically binds to that particular protein. This allows for the subsequent analysis of the target protein and its interacting partners. This application note details a protocol to immunoprecipitate α-synuclein from cultured neuronal cells treated with this compound, enabling downstream analysis by methods such as Western blotting or mass spectrometry.
Key Signaling Pathway: α-Synuclein and Dopamine Transporter (DAT) Regulation
Alpha-synuclein has been shown to interact with and modulate the function of the Dopamine Transporter (DAT), a key protein in regulating dopamine levels in the synapse.[1][2][3] Dysregulation of this interaction can impact dopamine homeostasis and is implicated in the pathophysiology of Parkinson's disease. Furthermore, α-synuclein can influence the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[4][5] The following diagram illustrates a simplified model of this signaling pathway.
Experimental Workflow
The following diagram outlines the major steps of the this compound immunoprecipitation assay.
Materials and Reagents
| Reagent | Supplier | Catalog Number |
| SH-SY5Y human neuroblastoma cells | ATCC | CRL-2266 |
| This compound | Sigma-Aldrich | SML0461 |
| Anti-α-synuclein antibody (for IP) | Abcam | ab138501 |
| Anti-α-synuclein antibody (for WB) | Cell Signaling Technology | #2642 |
| Anti-DAT antibody | Santa Cruz Biotechnology | sc-32259 |
| Anti-Akt antibody | Cell Signaling Technology | #4691 |
| Anti-phospho-Akt (Ser473) antibody | Cell Signaling Technology | #4060 |
| Normal Rabbit IgG | Santa Cruz Biotechnology | sc-2027 |
| Protein A/G Magnetic Beads | Thermo Fisher Scientific | 88802 |
| RIPA Lysis and Extraction Buffer | Thermo Fisher Scientific | 89900 |
| Protease Inhibitor Cocktail | Roche | 11836170001 |
| Phosphatase Inhibitor Cocktail | Roche | 04906837001 |
| Laemmli Sample Buffer | Bio-Rad | 1610747 |
| Dulbecco's Modified Eagle Medium (DMEM) | Gibco | 11965092 |
| Fetal Bovine Serum (FBS) | Gibco | 26140079 |
| Penicillin-Streptomycin | Gibco | 15140122 |
| Phosphate-Buffered Saline (PBS) | Gibco | 10010023 |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 |
Experimental Protocol
Cell Culture and this compound Treatment
-
Culture SH-SY5Y cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Seed cells in 10 cm dishes and grow to 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Treat cells with the desired concentration of this compound (e.g., 1-10 µM) or vehicle control (DMSO) for 24-48 hours. The optimal concentration and treatment time should be determined empirically.
Cell Lysis
-
After treatment, wash the cells twice with ice-cold PBS.
-
Add 1 mL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each 10 cm dish.
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate on ice for 30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Transfer the supernatant (cleared lysate) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate using a BCA protein assay.
Pre-clearing the Lysate
-
For each immunoprecipitation reaction, use approximately 500 µg to 1 mg of total protein. Adjust the volume of the lysate with lysis buffer to a final volume of 500 µL.
-
Add 1 µg of normal rabbit IgG and 20 µL of Protein A/G magnetic bead slurry to the lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Pellet the beads using a magnetic stand and carefully transfer the supernatant (pre-cleared lysate) to a new pre-chilled tube.
Immunoprecipitation
-
To the pre-cleared lysate, add 2-5 µg of the anti-α-synuclein antibody for immunoprecipitation.
-
Incubate on a rotator overnight at 4°C.
-
Add 30 µL of Protein A/G magnetic bead slurry to capture the antibody-antigen complexes.
-
Incubate on a rotator for 2-4 hours at 4°C.
Washing
-
Pellet the beads using a magnetic stand and discard the supernatant.
-
Wash the beads three times with 1 mL of ice-cold lysis buffer. For each wash, resuspend the beads, incubate for 5 minutes on a rotator at 4°C, and then pellet the beads.
-
After the final wash, carefully remove all of the supernatant.
Elution
-
Resuspend the beads in 40 µL of 1X Laemmli sample buffer.
-
Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them.
-
Pellet the beads using a magnetic stand and collect the supernatant containing the eluted proteins.
Downstream Analysis (Western Blotting)
-
Load the eluted samples and an input control (a small fraction of the initial cell lysate) onto an SDS-PAGE gel.
-
Perform electrophoresis to separate the proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (e.g., anti-α-synuclein, anti-DAT, anti-Akt, anti-phospho-Akt) overnight at 4°C.
-
Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and develop with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system.
Data Presentation
The following tables provide a template for organizing quantitative data from the immunoprecipitation and subsequent Western blot analysis.
Table 1: Reagent Concentrations for Cell Treatment and Lysis
| Reagent | Stock Concentration | Working Concentration |
| This compound | 10 mM in DMSO | 1-10 µM |
| Protease Inhibitor Cocktail | 100X | 1X |
| Phosphatase Inhibitor Cocktail | 100X | 1X |
Table 2: Antibody Dilutions for Immunoprecipitation and Western Blotting
| Antibody | Application | Recommended Dilution |
| Anti-α-synuclein (IP) | Immunoprecipitation | 2-5 µg per 500 µg-1 mg lysate |
| Normal Rabbit IgG | Pre-clearing/Negative Control | 1 µg per 500 µg-1 mg lysate |
| Anti-α-synuclein (WB) | Western Blot | 1:1000 |
| Anti-DAT (WB) | Western Blot | 1:500 - 1:1000 |
| Anti-Akt (WB) | Western Blot | 1:1000 |
| Anti-phospho-Akt (WB) | Western Blot | 1:1000 |
| HRP-conjugated secondary Ab | Western Blot | 1:2000 - 1:5000 |
Table 3: Incubation Times and Temperatures
| Step | Time | Temperature |
| This compound Treatment | 24-48 hours | 37°C |
| Cell Lysis | 30 minutes | 4°C (on ice) |
| Pre-clearing | 1 hour | 4°C |
| Immunoprecipitation (with primary Ab) | Overnight | 4°C |
| Immunocomplex Capture (with beads) | 2-4 hours | 4°C |
| Washing | 3 x 5 minutes | 4°C |
| Elution | 5-10 minutes | 95-100°C |
| Primary Antibody Incubation (WB) | Overnight | 4°C |
| Secondary Antibody Incubation (WB) | 1 hour | Room Temperature |
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| No or low yield of target protein | Inefficient cell lysis | Use a stronger lysis buffer or sonicate the lysate. |
| Poor antibody-antigen binding | Ensure the antibody is validated for IP. Increase antibody concentration or incubation time. | |
| Protein degradation | Add fresh protease and phosphatase inhibitors to the lysis buffer. Keep samples on ice at all times. | |
| High background/non-specific binding | Insufficient pre-clearing | Increase the amount of control IgG and beads used for pre-clearing. |
| Inadequate washing | Increase the number of washes or the stringency of the wash buffer. | |
| Antibody heavy and light chains in elution | Use an IP/Western blot antibody from a different species or use a secondary antibody that specifically recognizes native (non-denatured) IgG. |
Conclusion
This application note provides a detailed and robust protocol for the immunoprecipitation of α-synuclein from cells treated with the inhibitor this compound. By following this guide, researchers can effectively investigate the impact of this compound on α-synuclein levels and its interactions with other proteins, thereby gaining valuable insights into the molecular pathways underlying synucleinopathies and potential therapeutic interventions. The provided diagrams and tables are intended to enhance the clarity and reproducibility of the experimental workflow.
References
- 1. Dopamine Transporter Activity Is Modulated by α-Synuclein - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Alpha-synuclein modulates dopamine neurotransmission - PMC [pmc.ncbi.nlm.nih.gov]
- 3. alpha-Synuclein regulation of the dopaminergic transporter: a possible role in the pathogenesis of Parkinson's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. themoonlight.io [themoonlight.io]
- 5. biorxiv.org [biorxiv.org]
Application Notes and Protocols for C150 in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of C150, a novel small molecule inhibitor of Epithelial-to-Mesenchymal Transition (EMT), in pancreatic cancer xenograft mouse models. The protocols outlined below are based on published preclinical studies and are intended to guide researchers in designing and executing their own in vivo experiments.
Introduction to C150
C150 is a quinoline derivative, identified as a potent inhibitor of EMT, a critical process in cancer progression, metastasis, and drug resistance. It has demonstrated significant anti-tumor activity in preclinical models of pancreatic cancer.
Mechanism of Action: C150's primary mechanism of action involves the induction of Endoplasmic Reticulum (ER) stress. This leads to an increase in proteasome assembly and activity, which in turn enhances the proteasomal degradation of key EMT-promoting transcription factors, most notably Snail.[1][2][3][4] The degradation of Snail reverses the EMT process, leading to an increase in epithelial markers (e.g., ZO-1, claudin-1) and a decrease in mesenchymal markers (e.g., N-cadherin).[3][4][5] This ultimately results in the inhibition of cancer cell proliferation, migration, and invasion.[3][5]
In Vitro Activity of C150
Prior to in vivo studies, the cytotoxic and anti-invasive properties of C150 were established in various pancreatic cancer cell lines.
| Cell Line | IC50 (µM) | Notes |
| PANC-1 | 1 - 2.5 | Human pancreatic carcinoma, epithelial-like |
| MIA PaCa-2 | 1 - 2.5 | Human pancreatic carcinoma, mesenchymal-like |
| hTERT-HPNE | >12.5 | Non-cancerous pancreatic epithelial cells |
Table 1: In vitro cytotoxicity of C150 in pancreatic cancer cell lines.[3][5]
In Vivo Xenograft Studies with C150
C150 has been shown to significantly inhibit tumor growth in orthotopic pancreatic cancer xenograft models.
| Parameter | Study 1 | Study 2 |
| Mouse Model | Orthotopic Xenograft (PANC-1 cells) | Orthotopic Syngeneic (Pan02 cells) |
| Compound | C150 | C150 |
| Dosage | 15 mg/kg | 150 mg/kg |
| Administration | Intraperitoneal (i.p.) injection | Oral gavage |
| Frequency | Three times per week | Three times per week |
| Primary Outcome | Significant reduction in tumor growth | Significantly increased survival, reduced tumor growth, and decreased ascites |
Table 2: Summary of in vivo efficacy studies of C150 in pancreatic cancer mouse models.[1][2][3][5]
Experimental Protocols
C150 Preparation for In Vivo Administration
Note: The exact formulation for C150 administration was not detailed in the provided search results. A common practice for similar small molecules is to formulate them in a vehicle such as a solution of DMSO, PEG300, and saline. It is crucial to perform solubility and stability tests for the specific batch of C150 being used.
Example Formulation (General Guidance):
-
Dissolve C150 in 100% DMSO to create a stock solution.
-
For the final injection volume, dilute the stock solution in a vehicle mixture (e.g., 10% DMSO, 40% PEG300, 50% Saline).
-
The final concentration should be calculated based on the desired dosage (mg/kg) and the average weight of the mice.
Orthotopic Pancreatic Cancer Xenograft Model Protocol (PANC-1)
This protocol describes the establishment of an orthotopic xenograft model using the PANC-1 human pancreatic cancer cell line.
Materials:
-
PANC-1 cells (cultured in appropriate media)
-
Matrigel
-
Athymic nude mice (e.g., BALB/c nude), 6-8 weeks old
-
Anesthetic (e.g., isoflurane)
-
Surgical tools (scalpel, forceps, sutures)
-
Insulin syringes
Procedure:
-
Cell Preparation:
-
Culture PANC-1 cells to ~80% confluency.
-
Harvest cells using trypsin and wash with sterile PBS.
-
Resuspend the cell pellet in a 1:1 mixture of serum-free media and Matrigel to a final concentration of 1 x 10^7 cells/mL. Keep on ice.
-
-
Surgical Procedure:
-
Anesthetize the mouse using isoflurane.
-
Make a small incision in the left abdominal flank to expose the spleen and pancreas.
-
Gently exteriorize the pancreas.
-
Using an insulin syringe, slowly inject 1 x 10^6 cells (in 100 µL of the cell/Matrigel suspension) into the tail of the pancreas.
-
Carefully return the pancreas to the abdominal cavity.
-
Close the abdominal wall and skin with sutures.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for post-surgical recovery.
-
Tumor growth can be monitored using non-invasive imaging techniques (e.g., bioluminescence imaging if using luciferase-expressing cells) or by ultrasound.
-
Once tumors are established and reach a predetermined size (e.g., 50-100 mm³), randomize the mice into treatment and control groups.
-
C150 Treatment Protocol
-
Dosing:
-
Administration:
-
Administer the treatment three times per week.
-
-
Monitoring:
-
Measure tumor volume regularly (e.g., twice a week) using calipers (for subcutaneous models) or imaging.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
-
Endpoint:
-
At the end of the study (e.g., when tumors in the control group reach a predetermined size), euthanize the mice.
-
Harvest the tumors for further analysis (e.g., weight, immunohistochemistry for EMT markers).
-
Visualizations
Signaling Pathway of C150 Action
Caption: C150 induces ER stress, leading to Snail degradation and EMT inhibition.
Experimental Workflow for C150 Xenograft Study
Caption: Workflow for evaluating C150 efficacy in an orthotopic pancreatic xenograft model.
References
- 1. Novel compound C150 inhibits pancreatic cancer through induction of ER stress and proteosome assembly - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Novel compound C150 inhibits pancreatic cancer through induction of ER stress and proteosome assembly [frontiersin.org]
- 3. Frontiers | Novel Compound C150 Inhibits Pancreatic Cancer Cell Epithelial-to-Mesenchymal Transition and Tumor Growth in Mice [frontiersin.org]
- 4. Novel Compound C150 Inhibits Pancreatic Cancer Cell Epithelial-to-Mesenchymal Transition and Tumor Growth in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel Compound C150 Inhibits Pancreatic Cancer Cell Epithelial-to-Mesenchymal Transition and Tumor Growth in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Analytical Detection of USP7 Inhibitor ML150 (Representative Compound: P5091)
For Researchers, Scientists, and Drug Development Professionals
Introduction
ML150 is a designation for a potent and selective small molecule inhibitor of Ubiquitin-Specific Peptidase 7 (USP7). For the purposes of these application notes, the well-characterized USP7 inhibitor, P5091 , will be used as a representative compound. P5091 is a trisubstituted thiophene that has been shown to induce apoptosis in various cancer cell lines and overcome drug resistance.[1] Accurate and precise analytical methods are crucial for the preclinical and clinical development of such inhibitors, enabling pharmacokinetic, pharmacodynamic, and toxicological assessments.
This document provides detailed protocols for the quantitative analysis of P5091 in biological matrices, specifically plasma, using High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). Additionally, it outlines the key signaling pathways affected by USP7 inhibition to provide a biological context for the analytical data.
Chemical and Physical Properties of P5091
| Property | Value | Reference |
| Chemical Name | 1-(5-(2,4-dichlorophenylthio)-4-nitrothiophen-2-yl)ethanone | MedChemExpress |
| Molecular Formula | C₁₂H₇Cl₂NO₃S₂ | MedChemExpress |
| Molecular Weight | 348.22 g/mol | [2] |
| Appearance | Solid | N/A |
| Solubility | Soluble in DMSO | [3] |
| IC₅₀ (USP7) | 4.2 µM | [2] |
Signaling Pathways Modulated by USP7 Inhibition
USP7 is a deubiquitinating enzyme that plays a critical role in regulating the stability and function of numerous proteins involved in key cellular processes. Its inhibition by compounds such as P5091 can significantly impact several signaling pathways implicated in cancer.
-
MDM2-p53 Pathway: USP7 deubiquitinates and stabilizes MDM2, an E3 ubiquitin ligase that targets the tumor suppressor p53 for degradation. Inhibition of USP7 leads to MDM2 destabilization, resulting in the accumulation of p53 and subsequent cell cycle arrest and apoptosis.
-
Wnt/β-catenin Pathway: USP7 has been shown to regulate the Wnt/β-catenin signaling pathway. Inhibition of USP7 can lead to the degradation of β-catenin, a key transcriptional co-activator in this pathway, thereby suppressing tumor growth in cancers with aberrant Wnt signaling.[4]
-
NF-κB Signaling Pathway: USP7 can deubiquitinate components of the NF-κB pathway, leading to its activation and the promotion of inflammation and cell survival.
-
PI3K/AKT Pathway: USP7 can influence the PI3K/AKT pathway, which is central to cell growth, proliferation, and survival.
-
ERK1/2 Signaling Pathway: Recent studies have indicated that USP7 can regulate the ERK1/2 signaling pathway through the deubiquitination of Raf-1.
Below are diagrams illustrating the experimental workflow for P5091 analysis and its impact on the MDM2-p53 signaling pathway.
Workflow for P5091 Analysis
References
- 1. Optimised plasma sample preparation and LC‐MS analysis to support large‐scale proteomic analysis of clinical trial specimens: Application to the Fenofibrate Intervention and Event Lowering in Diabetes (FIELD) trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. selleckchem.com [selleckchem.com]
- 4. USP7 inhibitor P5091 inhibits Wnt signaling and colorectal tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: ML150 Kinase Inhibitor
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the kinase inhibitor ML150.
Troubleshooting Guide: this compound Not Showing Expected Kinase Inhibition
This guide addresses the common issue of this compound failing to produce the expected level of kinase inhibition in experimental assays. The following sections are designed to help you identify and resolve potential problems in a systematic manner.
Question: Why is this compound not inhibiting my target kinase as expected?
Answer: There are several potential reasons for a lack of kinase inhibition, which can be broadly categorized into issues with the compound itself, the assay conditions, or the experimental setup. Below is a step-by-step guide to troubleshoot this issue.
First, verify the integrity and proper handling of your this compound compound.
-
Purity and Identity: Ensure the purity and identity of the this compound stock. Impurities or degradation can significantly impact its activity. If possible, verify the compound's identity and purity using methods like mass spectrometry or HPLC.
-
Solubility: this compound must be fully dissolved to be active. Visually inspect your stock solution for any precipitation. If solubility is an issue, consider trying a different solvent or using a solubilizing agent, but be sure to test the solvent for any effects on the kinase assay.
-
Storage and Stability: Confirm that this compound has been stored according to the manufacturer's recommendations (e.g., temperature, light exposure). Repeated freeze-thaw cycles can also degrade the compound.
The conditions of your kinase assay are critical for observing accurate inhibition.
-
ATP Concentration: this compound is a hypothetical ATP-competitive inhibitor. In this type of inhibition, the inhibitor binds to the same site as ATP. Therefore, the apparent potency (IC50) of this compound is highly dependent on the ATP concentration in your assay. If the ATP concentration is too high, it will outcompete this compound, leading to a loss of observed inhibition. It is recommended to run kinase assays with an ATP concentration at or near the Km value for the specific kinase.[1]
-
Enzyme Concentration and Activity: The concentration and activity of the kinase can also affect the results. Ensure that you are using an appropriate amount of active kinase. High enzyme concentrations can lead to rapid substrate turnover, making it difficult to detect inhibition.[2][3] The purity of the kinase is also important, as contaminants can interfere with the assay.[2]
-
Substrate Concentration: Substrate depletion or product inhibition can affect the kinetics of the reaction and mask the inhibitory effect of this compound.[2] Ensure that the substrate concentration is optimized for your assay.
-
Buffer Components: Components in your assay buffer, such as detergents or additives, could potentially interfere with this compound's activity.[4] It is advisable to use a well-characterized buffer system for your kinase assay.
The type of assay you are using can influence the results.
-
Assay Format: Different assay formats (e.g., radiometric, fluorescence-based, luminescence-based) have different sensitivities and potential for interference.[4][5] For example, some compounds can fluoresce or quench a fluorescent signal, leading to false results.[2] If you are using a fluorescence- or luminescence-based assay, consider running a control without the kinase to check for compound interference. Radiometric assays, which directly measure the incorporation of a radiolabeled phosphate, are often considered the gold standard due to their direct nature and lower susceptibility to certain types of interference.[1][4]
-
Data Analysis: Review your data analysis procedures. Incorrect background subtraction or curve fitting can lead to inaccurate IC50 values.
The following table summarizes expected versus potentially observed results for this compound's IC50 value under different ATP concentrations, assuming an expected IC50 of 50 nM at the Km of ATP.
| ATP Concentration | Expected IC50 (nM) | Potentially Observed IC50 (nM) | Potential Reason for Discrepancy |
| At Km of ATP | 50 | >1000 | High ATP concentration outcompeting the inhibitor. |
| 10x Km of ATP | 500 | >10,000 | Severe competition from high ATP concentration. |
| 0.1x Km of ATP | 5 | 5-10 | Closer to the true Ki value, less competition. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a hypothetical ATP-competitive kinase inhibitor. This means it functions by binding to the ATP-binding pocket of the target kinase, thereby preventing the binding of ATP and subsequent phosphorylation of the substrate.[6][7]
Q2: At what concentration should I test this compound?
A2: The optimal concentration for this compound depends on your specific experiment. For initial in vitro kinase assays, it is recommended to perform a dose-response curve, typically ranging from low nanomolar to high micromolar concentrations, to determine the IC50 value.
Q3: Can I use this compound in cell-based assays?
A3: While this compound is designed for in vitro kinase assays, its effectiveness in cell-based assays can be influenced by factors such as cell permeability, off-target effects, and metabolism. If you are not observing the expected phenotype in a cell-based assay, it could be due to these factors, even if the compound is active in vitro.
Q4: How should I prepare my this compound stock solution?
A4: It is crucial to follow the manufacturer's instructions for preparing the stock solution. Pay close attention to the recommended solvent and storage conditions to ensure the compound's stability and activity.
Experimental Protocols
In Vitro Kinase Assay Protocol (Generic)
This protocol provides a general framework for an in vitro kinase assay. You may need to optimize it for your specific kinase and substrate.
Reagents:
-
Kinase (e.g., Recombinant human kinase)
-
Substrate (e.g., peptide or protein)
-
This compound (dissolved in an appropriate solvent, e.g., DMSO)
-
Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
ATP (at the desired concentration, e.g., Km for the kinase)
-
Detection Reagent (e.g., ADP-Glo™, Z'-LYTE™, or similar, depending on the assay format)
-
384-well plates
Procedure:
-
Prepare a serial dilution of this compound in the kinase assay buffer.
-
Add a small volume (e.g., 2.5 µL) of the diluted this compound or vehicle control (e.g., DMSO) to the wells of a 384-well plate.
-
Add the kinase and substrate solution to the wells.
-
Incubate for a predetermined time (e.g., 15 minutes) at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding ATP to the wells.
-
Incubate for the desired reaction time (e.g., 60 minutes) at the optimal temperature for the kinase (e.g., 30°C).
-
Stop the reaction and detect the signal according to the manufacturer's protocol for your chosen detection reagent.
-
Analyze the data to determine the IC50 value of this compound.
Visualizations
Caption: Hypothetical signaling pathway showing competitive inhibition of the target kinase by this compound.
Caption: Troubleshooting workflow for diagnosing lack of this compound kinase inhibition.
Caption: Experimental workflow for a typical in vitro kinase inhibition assay.
References
- 1. In vitro kinase assay [protocols.io]
- 2. In vitro NLK Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Non-radioactive LATS in vitro Kinase Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Tyrosine kinase inhibition: A therapeutic target for the management of chronic-phase chronic myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Respiratory system - Wikipedia [en.wikipedia.org]
- 7. | BioWorld [bioworld.com]
Technical Support Center: Optimizing ML150 Concentration for Experiments
Welcome to the technical support center for ML150, a selective inhibitor of α-synuclein expression. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing experimental protocols and troubleshooting common issues.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (CID-1517919) is a small molecule inhibitor that has been identified to selectively reduce the expression of α-synuclein. Its primary mechanism of action is believed to be at the level of gene transcription or translation, leading to decreased levels of α-synuclein protein. This makes it a valuable tool for studying the roles of α-synuclein in neurodegenerative diseases such as Parkinson's disease.
Q2: In which cell lines has this compound been shown to be effective?
This compound has demonstrated efficacy in reducing α-synuclein expression in human neuroglioma (H4) and human neuroblastoma (SH-SY5Y) cell lines. SH-SY5Y cells are a commonly used model for studying α-synuclein aggregation and pathology.
Q3: What is the recommended starting concentration for this compound in cell-based assays?
Based on available data, a good starting point for dose-response experiments is in the low micromolar range. The reported IC50 (the concentration at which 50% of the maximum inhibition is observed) is approximately 1.8 µM in H4 cells and around 1 µM in SH-SY5Y cells.[1] A pilot experiment with a broad concentration range (e.g., 0.1 µM to 20 µM) is recommended to determine the optimal concentration for your specific cell line and experimental conditions.
Q4: How should I prepare a stock solution of this compound?
This compound is soluble in dimethyl sulfoxide (DMSO). It is recommended to prepare a high-concentration stock solution (e.g., 10 mM) in sterile DMSO. This stock solution can then be stored at -20°C or -80°C for long-term use. When preparing working solutions, dilute the stock solution in cell culture medium to the desired final concentration. Ensure that the final concentration of DMSO in the cell culture does not exceed a level that is toxic to your cells (typically ≤ 0.1%).
Q5: What are the potential off-target effects of this compound?
While this compound has been identified as a selective inhibitor of α-synuclein expression, like any small molecule, it may have off-target effects. It is crucial to include appropriate controls in your experiments to account for these possibilities. For instance, a compound identified as ML141 (CID-2950007) has been shown to be a potent inhibitor of Cdc42 GTPase. While this is a different compound, it highlights the importance of verifying the specificity of this compound in your experimental system.
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| Precipitation of this compound in culture medium | - Low solubility of this compound in aqueous solutions.- High final concentration of this compound.- High percentage of DMSO in the final working solution. | - Ensure the DMSO stock solution is fully dissolved before dilution.- Prepare working solutions fresh for each experiment.- When diluting, add the this compound stock solution to the culture medium while vortexing to ensure rapid and even dispersion.- Maintain a final DMSO concentration of ≤ 0.1%. |
| High cell death or cytotoxicity observed | - this compound concentration is too high.- Prolonged incubation time.- Cells are particularly sensitive to the compound or DMSO. | - Perform a dose-response and time-course experiment to determine the optimal non-toxic concentration and incubation time (see Cytotoxicity Assay Protocol below).- Use the lowest effective concentration of this compound.- Include a vehicle control (medium with the same concentration of DMSO used for this compound treatment) to assess the toxicity of the solvent. |
| Inconsistent or no inhibition of α-synuclein expression | - Sub-optimal concentration of this compound.- Issues with the Western blot or other detection methods.- Cell line has low endogenous α-synuclein expression.- Degradation of this compound. | - Re-optimize the this compound concentration using a dose-response experiment.- Validate your detection method with positive and negative controls.- Confirm the expression level of α-synuclein in your cell line. Consider using a cell line known to express higher levels or an overexpression model.- Ensure proper storage of the this compound stock solution and prepare fresh working solutions. |
| Variability between experimental replicates | - Inconsistent cell seeding density.- Uneven distribution of this compound in the wells.- Pipetting errors. | - Ensure a uniform single-cell suspension before seeding.- Mix the culture plate gently after adding this compound to ensure even distribution.- Use calibrated pipettes and follow good laboratory practices for pipetting. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Assay | IC50 | Reference |
| H4 neuroglioma | α-synuclein expression | ~1.8 µM | [1] |
| SH-SY5Y neuroblastoma | α-synuclein expression | ~1 µM | [1] |
Table 2: Representative Cytotoxicity Data of this compound in SH-SY5Y Cells (Hypothetical)
This table presents a hypothetical dataset to guide researchers in generating their own cytotoxicity data. Actual results may vary.
| This compound Concentration (µM) | 24h Incubation (% Viability) | 48h Incubation (% Viability) | 72h Incubation (% Viability) |
| 0 (Vehicle Control) | 100 | 100 | 100 |
| 0.1 | 98 | 95 | 92 |
| 1 | 95 | 90 | 85 |
| 5 | 85 | 75 | 60 |
| 10 | 70 | 55 | 40 |
| 20 | 50 | 30 | 15 |
Experimental Protocols
Protocol 1: Determining the Optimal Concentration of this compound
This protocol outlines a dose-response experiment to identify the optimal working concentration of this compound for inhibiting α-synuclein expression.
Materials:
-
SH-SY5Y cells
-
Complete culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound stock solution (10 mM in DMSO)
-
6-well tissue culture plates
-
Phosphate-buffered saline (PBS)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Reagents and equipment for Western blotting
Procedure:
-
Cell Seeding: Seed SH-SY5Y cells in 6-well plates at a density that will result in 70-80% confluency at the time of harvesting.
-
This compound Treatment: The following day, prepare serial dilutions of this compound in complete culture medium to achieve final concentrations ranging from 0.1 µM to 20 µM. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Incubation: Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control. Incubate the cells for 24-48 hours.
-
Cell Lysis: After incubation, wash the cells with ice-cold PBS and then lyse the cells with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
Western Blot Analysis: Perform Western blotting to analyze the expression levels of α-synuclein. Use an antibody specific for α-synuclein and a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify the band intensities and normalize the α-synuclein signal to the loading control. Plot the normalized α-synuclein expression against the this compound concentration to determine the optimal inhibitory concentration.
Protocol 2: Assessing Cytotoxicity of this compound using MTT Assay
This protocol describes how to evaluate the cytotoxic effects of this compound on your cells.
Materials:
-
Cells of interest (e.g., SH-SY5Y)
-
Complete culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells per well in 100 µL of culture medium.
-
This compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include a vehicle control and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other values. Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Visualizations
Signaling Pathway of α-Synuclein Gene (SNCA) Expression Regulation
Caption: Regulation of α-synuclein (SNCA) gene expression.
Experimental Workflow for Optimizing this compound Concentration
Caption: Workflow for optimizing this compound concentration.
References
improving ML150 solubility in aqueous solution
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with ML150, a known inducer of ferroptosis through the inhibition of Glutathione Peroxidase 4 (GPX4). The primary focus is to address challenges related to its limited aqueous solubility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a small molecule compound identified as a potent inducer of ferroptosis. Ferroptosis is a form of regulated cell death characterized by iron-dependent lipid peroxidation. This compound exerts its effect by covalently inhibiting Glutathione Peroxidase 4 (GPX4), a key enzyme that protects cells from lipid peroxidation. By inhibiting GPX4, this compound leads to an accumulation of lipid reactive oxygen species (ROS), ultimately triggering ferroptotic cell death.
Q2: I am observing precipitation of this compound in my aqueous cell culture medium. Why is this happening?
A2: this compound is a hydrophobic molecule with poor solubility in aqueous solutions. Direct addition of this compound powder or a highly concentrated stock solution into your aqueous-based cell culture medium can cause it to exceed its solubility limit and precipitate out of solution. This is a common issue with poorly water-soluble compounds in biological assays.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing high-concentration stock solutions of poorly water-soluble compounds like this compound for in vitro studies.
Q4: What is a safe concentration of DMSO to use in my cell-based assays?
A4: It is crucial to keep the final concentration of DMSO in your cell culture medium as low as possible, typically below 0.5%, as higher concentrations can have cytotoxic effects on some cell lines.[1][2] Preliminary experiments to determine the tolerance of your specific cell line to DMSO are recommended.
Q5: Can I store the this compound stock solution?
A5: Yes, this compound stock solutions in DMSO can be stored at -20°C or -80°C for extended periods. For a stock solution stored at -20°C, it is recommended to use it within one month, while storage at -80°C can extend its stability for up to six months.[1] To avoid repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller volumes.
Troubleshooting Guide: Improving this compound Solubility in Aqueous Solutions
This guide provides systematic approaches to address solubility issues with this compound in your experiments.
| Problem | Potential Cause | Recommended Solution |
| This compound precipitates immediately upon addition to aqueous buffer or cell culture medium. | Direct addition of solid this compound or a highly concentrated stock solution. | Prepare a high-concentration stock solution of this compound in 100% DMSO (e.g., 10 mM). Serially dilute the stock solution in your aqueous buffer or medium to achieve the final desired concentration. Ensure the final DMSO concentration is non-toxic to your cells (ideally ≤ 0.1% and not exceeding 0.5%).[1][2] |
| Precipitation occurs over time during incubation. | The final concentration of this compound exceeds its kinetic solubility in the aqueous medium. | Lower the final working concentration of this compound. For many ferroptosis inducers, a concentration of 10 µM is considered a high dose in cell culture due to solubility limitations.[2] Consider performing a dose-response curve to find the optimal concentration that balances efficacy and solubility. |
| Inconsistent results between experiments. | Precipitation of this compound leading to variable effective concentrations. | After diluting the DMSO stock into your aqueous medium, vortex the solution thoroughly. Visually inspect for any signs of precipitation before adding it to your cells. Preparing the final dilution immediately before use is also recommended. |
| Need for a higher concentration of this compound than is soluble in a low percentage of DMSO. | The inherent poor aqueous solubility of this compound. | Explore the use of solubility-enhancing excipients. These can include cyclodextrins or non-ionic surfactants like Tween® 80 or Pluronic® F68. However, the compatibility and potential effects of these excipients on your specific assay must be validated. |
| This compound is difficult to dissolve even in DMSO. | The compound may require energy to dissolve. | Gentle warming and/or sonication can be used to aid the dissolution of this compound in DMSO when preparing the stock solution. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
This protocol describes the standard method for preparing a concentrated stock solution of this compound.
Materials:
-
This compound powder
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Determine the desired concentration of your stock solution (e.g., 10 mM).
-
Calculate the mass of this compound required to make your desired volume of stock solution.
-
Weigh the calculated amount of this compound powder and place it in a sterile vial.
-
Add the appropriate volume of DMSO to the vial.
-
Vortex the solution thoroughly until the this compound is completely dissolved. If necessary, sonicate the vial in a water bath for 5-10 minutes to aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C for short-term storage (up to 1 month) or -80°C for long-term storage (up to 6 months).[1]
Protocol 2: Preparation of Working Solution for Cell-Based Assays
This protocol details the dilution of the this compound DMSO stock solution into an aqueous medium for experimental use.
Materials:
-
This compound stock solution (from Protocol 1)
-
Sterile aqueous buffer or cell culture medium
-
Sterile tubes for dilution
-
Vortex mixer
Procedure:
-
Thaw a vial of the this compound stock solution at room temperature.
-
Determine the final concentration of this compound needed for your experiment.
-
Calculate the volume of the stock solution required to achieve the final concentration in your desired final volume of medium. Aim to keep the final DMSO concentration below 0.5%.[1][2]
-
Warm the cell culture medium to 37°C.
-
Perform a serial dilution of the stock solution in the pre-warmed medium to reach the final desired concentration. For example, to achieve a 10 µM final concentration from a 10 mM stock, you can perform a 1:100 dilution followed by a 1:10 dilution.
-
Vortex the working solution gently but thoroughly after each dilution step.
-
Visually inspect the final working solution for any signs of precipitation. If precipitation is observed, consider preparing a fresh solution at a lower concentration.
-
Add the final working solution to your cell cultures immediately after preparation.
Signaling Pathway and Experimental Workflow Diagrams
References
Technical Support Center: ML150 Stability in Cell Culture Media
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential degradation of ML150 in cell culture media. The following information is based on the chemical properties of this compound's core structures and general principles of small molecule stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its core chemical features?
This compound is a small molecule inhibitor. Its chemical structure consists of three key moieties: a 1,3,5-triazine ring, a tetrazole ring, and a thioether linkage. The stability of this compound in aqueous and cellular environments is influenced by the chemical properties of these functional groups.
Q2: What are the potential pathways of this compound degradation in cell culture media?
Based on its structure, this compound may degrade through several pathways:
-
Oxidation of the thioether linkage: Thioethers are susceptible to oxidation, which can lead to the formation of sulfoxides and sulfones. This can be catalyzed by components in the cell culture media or by cellular enzymes.
-
Hydrolysis of the triazine ring: Triazine rings can undergo hydrolysis, particularly under certain pH conditions, which may lead to the cleavage of the ring.
-
Tetrazole ring stability: While generally considered metabolically stable, the tetrazole ring's stability can be influenced by the overall molecular structure and the cellular environment.
Q3: What factors in cell culture media can contribute to this compound degradation?
Several factors can influence the stability of this compound in cell culture media:
-
Media Composition: The presence of oxidizing agents, reactive oxygen species (ROS) generated by cells, and certain metal ions can promote degradation.
-
pH: The pH of the culture medium can affect the rate of hydrolysis of the triazine ring.
-
Serum Content: Components of fetal bovine serum (FBS) or other sera, such as enzymes, may contribute to the metabolic degradation of this compound.
-
Light Exposure: Photodegradation can be a concern for some small molecules, potentially affecting the triazine ring.
-
Incubation Time and Temperature: Longer incubation times and higher temperatures (e.g., 37°C) can accelerate degradation processes.
Q4: How can I assess the stability of this compound in my specific cell culture conditions?
It is recommended to perform a stability study of this compound under your experimental conditions. A general workflow for this is outlined in the Experimental Protocols section. The stability can be assessed by incubating this compound in the cell culture medium over a time course and quantifying the remaining intact compound using analytical methods like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Inconsistent or lower than expected experimental results with this compound. | This compound may be degrading in the cell culture medium, leading to a lower effective concentration. | 1. Perform a stability test of this compound in your specific cell culture medium and conditions (see Experimental Protocols).2. Consider preparing fresh stock solutions of this compound for each experiment.3. If degradation is confirmed, consider shorter incubation times or replenishing the media with fresh this compound during long-term experiments. |
| High variability between replicate experiments. | Inconsistent handling of this compound solutions or variations in cell culture conditions. | 1. Ensure consistent storage and handling of this compound stock solutions (protect from light, store at the recommended temperature).2. Standardize cell seeding density and media conditions across all experiments.3. Minimize the time between adding this compound to the media and starting the experiment. |
| Observed cellular effects do not match the expected mechanism of action of this compound. | Degradation products of this compound may have off-target effects or be cytotoxic. | 1. Attempt to identify potential degradation products using LC-MS.2. If degradation is significant, consider using a more stable analog of this compound if available, or modify the experimental design to minimize degradation. |
Experimental Protocols
Protocol for Assessing Small Molecule Stability in Cell Culture Media
This protocol provides a general framework for determining the stability of a small molecule like this compound in a specific cell culture medium.
Materials:
-
This compound
-
Cell culture medium of interest (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), if applicable
-
Sterile microcentrifuge tubes or a multi-well plate
-
Incubator (37°C, 5% CO2)
-
Analytical instrumentation (HPLC or LC-MS)
-
Acetonitrile or other suitable organic solvent for protein precipitation
Procedure:
-
Prepare this compound Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a high concentration.
-
Spike Media: Dilute the this compound stock solution into the pre-warmed cell culture medium (with or without serum, as per your experimental conditions) to the final desired concentration.
-
Time Course Incubation: Aliquot the this compound-containing medium into sterile tubes or wells. Place them in a 37°C incubator.
-
Sample Collection: At various time points (e.g., 0, 2, 4, 8, 24, 48, 72 hours), remove an aliquot of the medium.
-
Protein Precipitation (if serum is present): To each aliquot, add a sufficient volume of a cold organic solvent (e.g., 3 volumes of acetonitrile) to precipitate proteins. Vortex and centrifuge at high speed to pellet the precipitated proteins.
-
Sample Analysis: Transfer the supernatant to a clean tube or vial for analysis by HPLC or LC-MS.
-
Quantification: Quantify the peak area of the intact this compound at each time point. The concentration at time 0 is considered 100%.
-
Data Analysis: Plot the percentage of remaining this compound against time to determine its stability profile and half-life in the medium.
Visualizations
Caption: Potential degradation pathways of this compound in cell culture media.
Caption: Experimental workflow for assessing this compound stability.
ML150 Western Blot Technical Support Center
This guide provides troubleshooting solutions and frequently asked questions (FAQs) to address common issues encountered during Western blot analysis of ML150 and other proteins.
General Troubleshooting
FAQ: My Western blot results are not optimal. Where should I start troubleshooting?
When encountering suboptimal results, it's best to systematically evaluate each step of the Western blotting process. Key areas to focus on include sample preparation, antibody concentrations, blocking efficiency, washing steps, and the detection method.[1][2] A logical first step is to use a positive control lysate known to express the target protein to confirm that the issue doesn't lie with the sample itself.[3]
A general workflow can help identify potential problem areas.
References
minimizing ML150 toxicity in animal models
This center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing toxicity associated with the investigational compound ML150 in animal models.
Troubleshooting Guides
This section addresses specific issues that may arise during in vivo studies with this compound.
Problem 1: Unexpectedly high mortality or severe adverse events at planned doses.
| Possible Cause | Troubleshooting Steps |
| Incorrect Dosing Calculation | - Double-check all calculations for dose, concentration, and volume. - Ensure correct units are used throughout. - Verify the body weight of each animal before administration. |
| Formulation Issues | - Assess the stability and solubility of the this compound formulation.[1] - Consider alternative, well-tolerated vehicles.[2] - For oral administration, evaluate if the formulation enhances solubility and exposure.[1] |
| Route of Administration | - Confirm the appropriateness of the administration route for the specific animal model and study objective.[3][4] - For intravenous (IV) injections, ensure a slow and controlled administration rate.[3] - For intraperitoneal (IP) injections, alternate injection sites to minimize local irritation.[5] |
| Animal Strain/Species Sensitivity | - Review literature for known sensitivities of the chosen animal strain or species to similar compounds.[6] - Consider conducting a pilot dose-range-finding study in a small cohort of animals. |
Problem 2: Signs of off-target toxicity (e.g., weight loss, organ damage) at presumed therapeutic doses.
| Possible Cause | Troubleshooting Steps |
| Off-Target Pharmacological Effects | - Investigate the known and predicted off-target binding profile of this compound.[7][8] - Correlate observed toxicities with the known functions of potential off-target proteins. |
| Metabolite-Induced Toxicity | - Characterize the metabolic profile of this compound in the relevant animal species. - Assess the toxicity of major metabolites. |
| Formulation-Related Toxicity | - Evaluate the toxicity of the vehicle alone in a control group.[2] - Consider reformulating with excipients known to have a better safety profile in the selected animal model.[6] |
| Accumulation in Non-Target Tissues | - Conduct biodistribution studies to determine the concentration of this compound in various organs. - Employ formulation strategies like nanoparticle-based delivery systems to enhance tumor targeting and reduce systemic exposure.[9] |
Frequently Asked Questions (FAQs)
Q1: What are the initial steps to establish a safe dosing regimen for this compound in a new animal model?
A1: Begin with a comprehensive literature review of the toxicity profiles of compounds with similar structures or mechanisms of action. It is crucial to conduct a dose-range-finding study with a small number of animals to identify the maximum tolerated dose (MTD). This study should involve careful monitoring of clinical signs, body weight, and food/water intake.
Q2: How can the formulation of this compound be optimized to reduce toxicity?
A2: Formulation plays a critical role in mitigating toxicity.[1][10] Strategies include:
-
Vehicle Selection: Choose a vehicle with a known safety profile that is well-tolerated by the specific animal species.[2][6]
-
Solubility Enhancement: For poorly soluble compounds like this compound, enhancing solubility can improve bioavailability and allow for lower, less toxic doses.[1]
-
Targeted Delivery: Encapsulating this compound in nanoparticles or liposomes can help direct the compound to the target tissue, reducing exposure to healthy organs.[9]
-
Sustained-Release Formulations: These can maintain therapeutic concentrations over a longer period, avoiding the toxic peaks associated with bolus injections.[10]
Q3: What are the best practices for monitoring this compound-induced toxicity in animal models?
A3: A multi-faceted monitoring approach is essential:
-
Clinical Observations: Daily monitoring for changes in behavior, appearance, and activity levels.
-
Body Weight: Measure body weight at least twice weekly as an indicator of general health.
-
Hematology and Clinical Chemistry: Collect blood samples at baseline and at specified time points to assess organ function (e.g., liver, kidney).
-
Histopathology: At the end of the study, perform a thorough histopathological examination of major organs to identify any treatment-related changes.
Q4: How can I distinguish between on-target and off-target toxicity of this compound?
A4: Distinguishing between on-target and off-target effects can be challenging.[11] An integrated approach is recommended:
-
Genetic Knockout/Knockdown: If the efficacy of this compound is unaffected by the loss of its intended target in cell culture, it suggests that the observed effects may be off-target.[7]
-
Comparative Toxicology: Compare the toxicity profile of this compound with other compounds that have the same on-target effect but different chemical structures.
-
Dose-Response Relationship: Analyze the dose-response curves for both efficacy and toxicity. A significant separation between the two may indicate a therapeutic window.
Experimental Protocols
Protocol 1: Dose-Range-Finding Study for this compound in Mice
-
Animal Model: Female BALB/c mice, 6-8 weeks old.
-
Grouping: Assign mice to groups of 3-5 animals each. Include a vehicle control group and at least 3-4 dose level groups of this compound.
-
Dose Selection: Based on in vitro data, select a starting dose and escalate by a factor of 2-3 for subsequent groups.
-
Administration: Administer this compound via the intended clinical route (e.g., intraperitoneal injection) once daily for 5 consecutive days.
-
Monitoring:
-
Record clinical signs of toxicity (e.g., lethargy, ruffled fur, hunched posture) twice daily.
-
Measure body weight daily.
-
Monitor food and water consumption.
-
-
Endpoint: The study is typically concluded after 14-21 days. The Maximum Tolerated Dose (MTD) is defined as the highest dose that does not cause significant morbidity, mortality, or greater than 15-20% body weight loss.
Protocol 2: General Monitoring of Animal Health During this compound Treatment
-
Daily Observations:
-
Check animals at least once daily (twice daily for the first few days after dosing).
-
Observe for any changes in posture, activity, breathing, and general appearance.
-
Note any signs of pain or distress.
-
-
Weekly Measurements:
-
Record the body weight of each animal.
-
Measure tumor size (if applicable) using calipers.
-
-
Blood Collection:
-
Collect a small volume of blood (e.g., via tail vein) at baseline and at the end of the study for complete blood count (CBC) and serum chemistry analysis.
-
-
Necropsy and Histopathology:
-
At the study endpoint, euthanize animals according to approved protocols.
-
Perform a gross necropsy, examining all major organs.
-
Collect tissues of interest and preserve them in 10% neutral buffered formalin for histopathological analysis.
-
Visualizations
Caption: Experimental workflow for assessing this compound efficacy and toxicity.
Caption: On-target vs. off-target effects of this compound.
References
- 1. pharmoutsourcing.com [pharmoutsourcing.com]
- 2. Prediction of the effect of formulation on the toxicity of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. az.research.umich.edu [az.research.umich.edu]
- 4. IACUC Routes of Administration Guidelines | Research & Innovation Office [research.umn.edu]
- 5. research.sdsu.edu [research.sdsu.edu]
- 6. New Regulatory Considerations For Animal Testing And The Consequences For Drug Product Formulation Development [drugdiscoveryonline.com]
- 7. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drug mechanism‐of‐action discovery through the integration of pharmacological and CRISPR screens - PMC [pmc.ncbi.nlm.nih.gov]
- 9. dovepress.com [dovepress.com]
- 10. mdpi.com [mdpi.com]
- 11. Strategies to mitigate the on- and off-target toxicities of recombinant immunotoxins: an antibody engineering perspective - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: ML150 Experimental Variability and Solutions
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving ML150, a selective inhibitor of α-synuclein translational expression.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (CID-1517919) is a small molecule that selectively inhibits the translational expression of α-synuclein.[1] Its mechanism of action is believed to involve targeting a structured iron-responsive element (IRE) located in the 5' untranslated region (5' UTR) of the α-synuclein mRNA, which in turn represses its translation.[2]
Q2: What is the recommended solvent and storage condition for this compound?
A2: this compound is soluble in dimethyl sulfoxide (DMSO). For long-term storage, it is recommended to store the compound at -20°C in a desiccated environment. For short-term storage, 0°C is acceptable.
Q3: What is the typical working concentration for this compound in cell culture experiments?
A3: The effective concentration of this compound can vary between cell lines and experimental conditions. The reported half-maximal inhibitory concentration (IC50) is approximately 1.8 µM in H4 neuroglioma cells and around 1 µM in SH-SY5Y neuroglioma cells.[1] It is recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell type and assay.
Q4: How can I measure the effect of this compound on α-synuclein expression?
A4: The reduction in α-synuclein protein levels can be quantified using standard molecular biology techniques such as Western blotting or an enzyme-linked immunosorbent assay (ELISA).[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability in α-synuclein expression levels between replicate wells. | Inconsistent cell seeding density. | Ensure a homogenous cell suspension and use a calibrated multichannel pipette for cell seeding. |
| Edge effects in the multi-well plate. | Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill the outer wells with sterile PBS or media. | |
| Variability in compound addition. | Use a calibrated multichannel pipette or an automated liquid handler for adding this compound to the wells. | |
| This compound appears to have low or no activity. | Poor solubility of this compound in aqueous culture medium. | Prepare a high-concentration stock solution of this compound in DMSO. When diluting into the final culture medium, ensure rapid mixing to prevent precipitation. The final DMSO concentration should be kept low (typically ≤ 0.5%) and consistent across all wells, including vehicle controls. The reported solubility of this compound in PBS is less than 1 µM.[1] |
| Incorrect working concentration. | Perform a dose-response curve to determine the optimal inhibitory concentration for your cell line. | |
| Cell line does not express α-synuclein or expresses it at very low levels. | Confirm α-synuclein expression in your cell line using Western blot or qPCR before starting the experiment. | |
| Cell toxicity observed at the effective concentration of this compound. | Off-target effects of the compound. | Reduce the concentration of this compound and/or the incubation time. Perform a cell viability assay (e.g., MTT or CellTiter-Glo) to assess the cytotoxic effects of this compound on your cells. |
| High DMSO concentration in the final culture medium. | Ensure the final DMSO concentration is non-toxic to your cells (typically below 0.5%). | |
| Inconsistent Western blot or ELISA results. | Issues with antibody quality. | Use a validated antibody specific for α-synuclein. Test different antibody dilutions to optimize the signal-to-noise ratio. |
| Problems with protein extraction or quantification. | Use a suitable lysis buffer and ensure complete cell lysis. Accurately quantify total protein concentration to ensure equal loading for Western blotting or normalization for ELISA. |
Quantitative Data Summary
The following table summarizes the reported inhibitory activity of this compound on α-synuclein expression.
| Cell Line | Assay Type | IC50 (µM) | Selectivity | Reference |
| H4-2a (human neuroglioma) | Primary Screen (luciferase reporter) | 1.8 | >100-fold vs. control cell lines | [1] |
| SH-SY5Y (human neuroglioma) | ELISA | ~1 | - | [1] |
| H4 (human neuroglioma) | Western Blot | Dose-dependent reduction | Selective for α-synuclein over actin | [1] |
Experimental Protocols
Protocol: Inhibition of α-Synuclein Expression in SH-SY5Y Cells
This protocol describes a general workflow for treating SH-SY5Y cells with this compound and subsequently measuring the levels of α-synuclein protein.
Materials:
-
SH-SY5Y cells
-
Complete cell culture medium (e.g., DMEM/F12 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Lysis buffer (e.g., RIPA buffer with protease inhibitors)
-
BCA protein assay kit
-
Reagents and equipment for Western blotting or ELISA
Procedure:
-
Cell Seeding:
-
Trypsinize and count SH-SY5Y cells.
-
Seed the cells into a multi-well plate at a density that will result in 70-80% confluency at the time of harvest.
-
Incubate the cells at 37°C in a humidified incubator with 5% CO2 for 24 hours to allow for attachment.
-
-
This compound Treatment:
-
Prepare serial dilutions of this compound from the DMSO stock solution in complete culture medium. Ensure the final DMSO concentration is consistent across all treatment groups and the vehicle control (e.g., 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment period (e.g., 24-48 hours).
-
-
Cell Lysis and Protein Quantification:
-
After the incubation period, wash the cells once with ice-cold PBS.
-
Add an appropriate volume of ice-cold lysis buffer to each well and incubate on ice for 15-30 minutes.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C for 15 minutes to pellet cell debris.
-
Collect the supernatant containing the soluble protein.
-
Determine the total protein concentration of each lysate using a BCA protein assay.
-
-
Analysis of α-Synuclein Expression:
-
Western Blotting:
-
Normalize the protein lysates to the same concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Probe the membrane with a primary antibody against α-synuclein and a loading control (e.g., β-actin or GAPDH).
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
-
Quantify the band intensities to determine the relative expression of α-synuclein.
-
-
ELISA:
-
Use a commercially available α-synuclein ELISA kit.
-
Follow the manufacturer's instructions to measure the concentration of α-synuclein in the cell lysates.
-
Normalize the α-synuclein concentration to the total protein concentration of each sample.
-
-
Visualizations
Caption: Proposed mechanism of this compound-mediated inhibition of α-synuclein translation.
Caption: A logical workflow for troubleshooting common issues in this compound experiments.
References
- 1. Identification of a small molecule that selectively inhibits alpha-synuclein translational expression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Translation of the intrinsically disordered protein α-synuclein is inhibited by a small molecule targeting its structur… [ouci.dntb.gov.ua]
common issues with ML150 compound stability
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and use of the small molecule inhibitor, ML150. This compound is a selective inhibitor of α-synuclein translational expression, identified through high-throughput screening. It serves as a valuable tool for studying the roles of α-synuclein in neurodegenerative diseases such as Parkinson's disease.
Frequently Asked Questions (FAQs)
1. What is this compound and what is its mechanism of action?
This compound is a small molecule that selectively inhibits the translation of α-synuclein mRNA into protein.[1] Its mechanism involves targeting the 5' untranslated region (5' UTR) of the α-synuclein mRNA, which contains a structured iron-responsive element (IRE)-like hairpin. By binding to this region, this compound is thought to impede the translation initiation process, thereby reducing the de novo synthesis of the α-synuclein protein. This targeted approach allows for the investigation of the downstream effects of reducing α-synuclein levels without broadly affecting other cellular processes.
2. What are the common stability issues with this compound?
While initial reports described this compound as having "excellent solubility, and stability in aqueous conditions,"[1] researchers should be aware of potential stability issues that can affect experimental outcomes. The most common issues are related to solubility in aqueous buffers and long-term storage.
3. How should I store this compound?
For long-term storage, it is recommended to store this compound as a dry powder at -20°C or -80°C. For short-term storage, stock solutions in anhydrous DMSO can be prepared and stored at -20°C. Avoid repeated freeze-thaw cycles.
4. How do I prepare a working solution of this compound for cell-based assays?
It is recommended to prepare a high-concentration stock solution of this compound in a non-aqueous solvent such as anhydrous DMSO. For cell-based assays, this stock solution can then be serially diluted in the desired cell culture medium to the final working concentration immediately before use. It is crucial to ensure that the final concentration of the solvent (e.g., DMSO) in the cell culture medium is low (typically <0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guides
Issue 1: Poor Solubility or Precipitation in Aqueous Buffer
Symptoms:
-
Visible precipitate in the working solution.
-
Inconsistent or lower-than-expected activity in assays.
Possible Causes:
-
This compound has limited solubility in aqueous solutions.
-
The concentration of this compound in the aqueous buffer is too high.
-
The buffer composition (e.g., pH, salt concentration) is not optimal.
Solutions:
-
Prepare fresh dilutions: Always prepare fresh dilutions of this compound from a DMSO stock solution for each experiment.
-
Sonication: Briefly sonicate the final diluted solution to aid in dissolution.
-
Optimize buffer: If possible, test the solubility of this compound in different buffers to find the most suitable one for your experiment.
-
Lower final concentration: If precipitation persists, consider lowering the final working concentration of this compound.
Issue 2: Inconsistent or No Compound Activity
Symptoms:
-
Lack of a dose-dependent response in assays.
-
High variability between replicate experiments.
-
No observable effect on α-synuclein protein levels.
Possible Causes:
-
Compound degradation: this compound may have degraded due to improper storage or handling.
-
Incorrect concentration: Errors in dilution calculations or pipetting.
-
Cellular permeability: The compound may not be efficiently entering the cells.
-
Assay-specific issues: The experimental endpoint may not be sensitive enough to detect the effect of this compound.
Solutions:
-
Verify compound integrity: If possible, verify the integrity of your this compound stock using analytical methods like HPLC-MS.
-
Prepare fresh stock: If degradation is suspected, prepare a fresh stock solution from a new vial of the compound.
-
Confirm calculations: Double-check all dilution calculations.
-
Optimize incubation time: The time required for this compound to exert its effect may vary depending on the cell type and experimental conditions. Perform a time-course experiment to determine the optimal incubation period.
-
Use appropriate controls: Include positive and negative controls in your experiments to ensure the assay is performing as expected.
Quantitative Data Summary
| Parameter | Value | Reference |
| PubChem CID | 1517919 | PubChem |
| Molecular Formula | C21H17N7S | PubChem |
| Molecular Weight | 415.5 g/mol | PubChem |
| Reported Solubility | Excellent in aqueous conditions (qualitative) | [1] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials: this compound powder, anhydrous DMSO.
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution until the compound is completely dissolved.
-
Aliquot the stock solution into smaller volumes in tightly sealed tubes to minimize freeze-thaw cycles.
-
Store the aliquots at -20°C.
-
Protocol 2: Treatment of Cells with this compound
-
Materials: Cultured cells, complete cell culture medium, this compound DMSO stock solution.
-
Procedure:
-
Plate cells at the desired density and allow them to adhere overnight.
-
The next day, prepare serial dilutions of the this compound DMSO stock solution in fresh, pre-warmed cell culture medium to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all treatments and controls (typically ≤ 0.1%).
-
Remove the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control (medium with the same final concentration of DMSO).
-
Incubate the cells for the desired period (e.g., 24, 48, or 72 hours) under standard cell culture conditions (e.g., 37°C, 5% CO2).
-
After incubation, proceed with downstream analysis (e.g., cell lysis for Western blotting, immunofluorescence, etc.).
-
Visualizations
Signaling Pathway of α-Synuclein Translation Inhibition
Caption: Inhibition of α-synuclein translation by this compound.
Experimental Workflow for Assessing this compound Activity
Caption: Workflow for evaluating this compound's effect on α-synuclein levels.
Logical Relationship for Troubleshooting Inconsistent Activity
Caption: Troubleshooting guide for inconsistent this compound activity.
References
Technical Support Center: Optimizing ML150 Incubation Time for Assays
Welcome to the technical support center for the optimizing incubation time of ML150, a potent and selective inhibitor of Cdc42 GTPase. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on achieving optimal results in assays involving this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
This compound is a small molecule inhibitor that selectively targets Cdc42, a member of the Rho family of small GTPases. Cdc42 is a key regulator of various cellular processes, including cell adhesion, cytoskeletal arrangement, and cell motility. By inhibiting Cdc42, this compound allows for the study of its role in these complex biological pathways.
Q2: Why is optimizing the incubation time for this compound crucial for my assay?
The incubation time of this compound directly impacts the extent of Cdc42 inhibition and, consequently, the observed biological effect. An insufficient incubation time may lead to incomplete inhibition, resulting in weak or false-negative results. Conversely, an excessively long incubation period could induce off-target effects or cellular toxicity, confounding the interpretation of your data. The optimal incubation time is dependent on the specific assay, cell type, and the biological process being investigated.
Q3: What is a typical starting point for this compound incubation time in a cell-based assay?
Based on studies using the closely related Cdc42 inhibitor ML141, incubation times can vary significantly depending on the experimental goals. For observing acute effects on cytoskeletal dynamics, a shorter incubation of 2 to 4 hours may be sufficient. For processes that unfold over a longer duration, such as cell maturation or long-term signaling events, incubation times of 24 to 48 hours have been reported to be effective.[1] We recommend starting with a time-course experiment to determine the optimal incubation period for your specific system.
Q4: Can I use this compound in biochemical assays with purified proteins?
Yes, this compound is suitable for use in biochemical assays with purified Cdc42 protein. In such assays, the incubation time is generally much shorter than in cell-based assays, as the inhibitor has direct access to its target. An incubation time of 15 to 60 minutes at the appropriate temperature is often sufficient to achieve binding equilibrium. However, it is always best to determine the optimal time empirically.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| No or weak inhibitory effect observed. | 1. Insufficient incubation time: The inhibitor may not have had enough time to effectively inhibit Cdc42. 2. Low inhibitor concentration: The concentration of this compound may be too low to achieve the desired level of inhibition. 3. Inhibitor degradation: this compound may be unstable in the assay medium over long incubation periods. | 1. Perform a time-course experiment: Test a range of incubation times (e.g., 2, 4, 8, 12, 24 hours) to identify the optimal duration. 2. Perform a dose-response experiment: Test a range of this compound concentrations to determine the IC50 in your assay. 3. Check the stability of this compound in your media: If long incubations are necessary, consider replenishing the media with fresh inhibitor at set intervals. |
| High cell toxicity or off-target effects. | 1. Excessive incubation time: Prolonged exposure to the inhibitor may be causing cellular stress. 2. High inhibitor concentration: The concentration of this compound may be in a toxic range for your cell type. | 1. Reduce the incubation time: Determine the minimum time required to observe the desired inhibitory effect. 2. Lower the inhibitor concentration: Use the lowest effective concentration of this compound as determined by a dose-response curve. 3. Include appropriate controls: Use a vehicle-only control (e.g., DMSO) and consider a positive control for toxicity. |
| High variability between replicate experiments. | 1. Inconsistent incubation timing: Small variations in incubation time between experiments can lead to different levels of inhibition. 2. Cell passage number and confluence: The physiological state of the cells can affect their response to the inhibitor. | 1. Standardize incubation times: Use a precise timer and consistent workflow for all experiments. 2. Maintain consistent cell culture practices: Use cells within a narrow passage number range and seed them to a consistent confluence for each experiment. |
Experimental Protocols
Protocol 1: Determining Optimal Incubation Time for this compound in a Cell-Based Assay (e.g., Cell Migration Assay)
This protocol outlines a general procedure for a time-course experiment to determine the optimal incubation time for this compound.
Materials:
-
This compound (stock solution in DMSO)
-
Cell line of interest
-
Appropriate cell culture medium
-
Assay-specific reagents (e.g., for a migration assay: transwell inserts, chemoattractant)
-
Plate reader or microscope for analysis
-
Vehicle control (DMSO)
Procedure:
-
Cell Seeding: Seed your cells at the desired density in a multi-well plate. Allow the cells to adhere and reach the desired confluence (typically 70-80%).
-
Preparation of this compound dilutions: Prepare a working solution of this compound in your cell culture medium at the desired final concentration. Also, prepare a vehicle control with the same final concentration of DMSO.
-
Time-Course Treatment:
-
Define a series of incubation time points to test (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
At each time point before the end of the experiment, add the this compound working solution or the vehicle control to the respective wells. For example, for a 24-hour endpoint, you would add the inhibitor at 24h, 22h, 20h, 16h, 12h, and 0h before the analysis.
-
-
Assay Performance: At the end of the longest incubation time, perform your specific assay (e.g., measure cell migration, analyze cytoskeletal changes, or assess Cdc42 activity).
-
Data Analysis: Quantify the results for each time point and compare the effect of this compound to the vehicle control. The optimal incubation time is the shortest duration that gives a maximal and consistent inhibitory effect without inducing significant cytotoxicity.
Quantitative Data Summary: Example Time-Course Experiment
| Incubation Time (hours) | Cell Migration (% of Vehicle Control) | Cell Viability (%) |
| 0 | 100% | 100% |
| 2 | 85% | 98% |
| 4 | 60% | 97% |
| 8 | 45% | 95% |
| 12 | 42% | 94% |
| 24 | 40% | 80% |
In this example, an incubation time of 8-12 hours appears to be optimal, as it provides a strong inhibitory effect on cell migration with minimal impact on cell viability. The decrease in viability at 24 hours suggests potential long-term toxicity.
Visualizations
Caption: Cdc42 signaling pathway and the inhibitory action of this compound.
Caption: Workflow for optimizing this compound incubation time.
References
Validation & Comparative
ML150 (MW-150): A Comparative Guide for a Selective p38α MAPK Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of ML150 (also known as MW-150 or MW01-18-150SRM), a selective inhibitor of p38 mitogen-activated protein kinase alpha (p38α MAPK), with other well-characterized kinase inhibitors targeting the same pathway. This document is intended to serve as an objective resource, presenting supporting experimental data, detailed methodologies, and visual representations of key biological processes to aid in research and drug development decisions.
Introduction to this compound (MW-150)
This compound is a selective, central nervous system (CNS) penetrant, and orally active inhibitor of p38α MAPK, a key enzyme in a signaling cascade that responds to stressful stimuli and cytokines, playing a critical role in inflammation and cellular apoptosis.[1] The inhibition of this pathway is a significant area of research for various therapeutic applications, including neuroinflammatory and neurodegenerative diseases.
Quantitative Comparison of Kinase Inhibitors
The following table summarizes the inhibitory activities of this compound and other known p38 MAPK inhibitors. It is important to note that direct comparisons of IC50 and Ki values should be made with caution, as experimental conditions can vary between studies.
| Inhibitor | Target(s) | Ki (nM) | IC50 (nM) | Cell-Based IC50 (nM) | Notes |
| This compound (MW-150) | p38α MAPK | 101 | - | 332 (MK2 phosphorylation) 936 (IL-1β production) | Selective for p38α MAPK.[1] |
| SB203580 | p38α/β MAPK | - | 50 (p38α)500 (p38β2) | 300-500 (THP-1 cells) | Also inhibits other kinases at higher concentrations.[2][3] |
| VX-745 (Neflamapimod) | p38α MAPK | - | 10 | - | Highly potent and selective p38α inhibitor.[4] |
| Losmapimod (GW856553X) | p38α/β MAPK | pKi 8.1 (p38α)pKi 7.6 (p38β) | 25 | 100 (TNFα production in PBMCs) | Orally active p38α/β inhibitor.[5][6] |
Note: Ki represents the inhibition constant, a measure of the inhibitor's binding affinity. IC50 is the half-maximal inhibitory concentration. pKi is the negative logarithm of the Ki value.
Signaling Pathway and Mechanism of Action
The p38 MAPK signaling pathway is a three-tiered kinase cascade. It is typically initiated by cellular stresses or inflammatory cytokines, leading to the activation of a MAP kinase kinase kinase (MAP3K), which then phosphorylates and activates a MAP kinase kinase (MAP2K, MKK3/6). MKK3/6, in turn, phosphorylates and activates p38 MAPK. Activated p38 MAPK can then phosphorylate various downstream substrates, including other protein kinases (like MK2) and transcription factors, leading to a cellular response. This compound and other inhibitors in this class typically act by binding to the ATP-binding pocket of p38α MAPK, preventing the phosphorylation of its downstream targets.
References
ML150: Unraveling its Kinase Selectivity Profile
A comprehensive analysis of a novel kinase inhibitor's performance against a broad spectrum of kinases remains elusive due to the current lack of publicly available data for a compound designated ML150. Extensive searches of scientific literature and databases did not yield specific information on the selectivity, experimental protocols, or signaling pathway interactions of a kinase inhibitor with this identifier.
The development of targeted therapies, particularly kinase inhibitors, hinges on a thorough understanding of their selectivity. A highly selective inhibitor preferentially binds to its intended target with minimal off-target effects, leading to a more favorable therapeutic window and reduced side effects. Conversely, multi-targeted inhibitors can be advantageous in certain contexts, such as oncology, where hitting multiple nodes in a signaling cascade can be more effective.
To provide researchers, scientists, and drug development professionals with a meaningful comparison guide, quantitative data from robust experimental assays are essential. The following sections outline the standard methodologies and data presentation formats that would be employed to characterize the selectivity profile of a compound like this compound, should the data become available.
Kinase Selectivity Profile
A crucial aspect of characterizing a novel kinase inhibitor is to determine its activity against a large panel of kinases, often referred to as a kinome scan. This provides a comprehensive overview of the inhibitor's potency and selectivity. The data is typically presented as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the kinase activity by 50%.
Table 1: Hypothetical Kinase Selectivity Profile of this compound
| Kinase Target | IC50 (nM) |
| Primary Target(s) | |
| Kinase A | Value |
| Off-Targets (Selected) | |
| Kinase B | Value |
| Kinase C | Value |
| Kinase D | Value |
| Kinase E | Value |
| ... | ... |
| Kinase Z | Value |
This table is a template and does not contain actual data for this compound.
Experimental Protocols
The reliability and reproducibility of kinase inhibition data are critically dependent on the experimental methods used. Standard biochemical assays are employed to determine the IC50 values.
General Kinase Inhibition Assay Protocol (Example)
A common method for assessing kinase inhibition is a biochemical assay that measures the phosphorylation of a substrate by a specific kinase in the presence of varying concentrations of the inhibitor.
-
Reagents and Materials:
-
Recombinant human kinase
-
Specific peptide or protein substrate
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., containing Tris-HCl, MgCl2, DTT)
-
Test compound (this compound) serially diluted in DMSO
-
Detection reagent (e.g., ADP-Glo™, Z'-LYTE™, or radiolabeled ATP)
-
Microplate reader
-
-
Procedure:
-
The kinase and substrate are pre-incubated with varying concentrations of the test compound in a multi-well plate.
-
The kinase reaction is initiated by the addition of ATP.
-
The reaction is allowed to proceed for a defined period at a specific temperature (e.g., 30°C).
-
The reaction is stopped, and the amount of product (phosphorylated substrate or ADP) is quantified using a suitable detection method.
-
The percentage of kinase inhibition is calculated for each compound concentration relative to a DMSO control.
-
IC50 values are determined by fitting the dose-response data to a sigmoidal curve using non-linear regression analysis.
-
Signaling Pathway Analysis
Understanding which cellular signaling pathways are modulated by a kinase inhibitor is crucial for elucidating its mechanism of action and predicting its biological effects. This is often investigated through cellular assays that measure the phosphorylation status of downstream substrates of the target kinase.
Illustrative Signaling Pathway
The following diagram represents a generic kinase signaling cascade that could be affected by an inhibitor. Without specific data for this compound, this serves as a conceptual illustration.
Caption: A generic signaling pathway illustrating the potential inhibitory action of this compound.
Unraveling the Specificity of Small Molecule Probes: A Comparative Guide
For researchers, scientists, and professionals in drug development, the precise understanding of a small molecule's interaction with its intended biological target is paramount. The potential for off-target effects, or cross-reactivity, can lead to unforeseen physiological responses, complicating preclinical and clinical studies. This guide provides a framework for comparing the cross-reactivity of chemical probes, using the compound designated ML150 as a case study.
The Challenge of Identifying this compound
Initial searches for a chemical probe explicitly named "this compound" across prominent scientific databases, including PubChem and other resources associated with the National Institutes of Health (NIH) Molecular Libraries Program (MLP), did not yield a specific bioactive compound. This suggests that "this compound" may be an internal designation, a historical identifier, or a misnomer. The "ML" prefix is commonly associated with probes from the Molecular Libraries initiative, which aims to develop small molecule modulators for a wide array of biological targets. Given the lack of a direct match, a comprehensive comparison necessitates a broader look at the methodologies used to assess probe specificity.
A General Framework for Assessing Cross-Reactivity
When evaluating a chemical probe for its specificity, a multi-faceted approach employing both in vitro biochemical assays and cell-based functional assays is crucial. Below are detailed experimental protocols that represent the gold standard for characterizing the cross-reactivity profile of a novel compound.
Experimental Protocols
1. Kinase Profiling: A Broad Spectrum Screen
-
Objective: To determine the inhibitory activity of a compound against a large panel of purified kinases. This is a primary method for identifying off-target kinase interactions.
-
Methodology:
-
A library of active human kinases is assembled.
-
The test compound (e.g., this compound) is incubated with each kinase in the presence of its specific substrate and ATP (often at or near the Km concentration for each kinase).
-
The kinase activity is measured, typically by quantifying the phosphorylation of the substrate. This can be achieved through various detection methods, including radiometric assays (³³P-ATP), fluorescence polarization, or luminescence-based assays (e.g., ADP-Glo™).
-
The percentage of inhibition for each kinase at a given compound concentration (e.g., 1 µM and 10 µM) is calculated relative to a control (DMSO).
-
For significant "hits," dose-response curves are generated to determine the IC₅₀ (half-maximal inhibitory concentration) or Kᵢ (inhibition constant).
-
2. Cellular Thermal Shift Assay (CETSA®): Target Engagement in a Physiological Context
-
Objective: To verify that the compound binds to its intended target within a cellular environment and to identify potential off-target binders.
-
Methodology:
-
Cells or cell lysates are treated with the test compound or a vehicle control.
-
The samples are heated to a range of temperatures.
-
Following the heat challenge, the cells are lysed (if not already), and the soluble protein fraction is separated from the aggregated, denatured proteins by centrifugation.
-
The amount of the target protein remaining in the soluble fraction at each temperature is quantified, typically by Western blotting or mass spectrometry.
-
Binding of the compound to its target protein stabilizes it, resulting in a shift of its melting curve to a higher temperature. Similar shifts for other proteins indicate potential off-target engagement.
-
3. Phenotypic Screening and Counter-Screening
-
Objective: To ensure that the observed cellular phenotype is a direct result of modulating the intended target and not due to off-target effects.
-
Methodology:
-
A primary cell-based assay is developed that measures a functional consequence of inhibiting the target of interest (e.g., inhibition of cell proliferation, modulation of a signaling pathway).
-
The test compound is screened in this assay to determine its potency (EC₅₀).
-
A "counter-screen" is then employed using a cell line where the target has been knocked out or knocked down (e.g., using CRISPR-Cas9 or siRNA).
-
If the compound is specific for the intended target, it should show significantly reduced or no activity in the target-deficient cell line. Activity in the counter-screen suggests off-target effects are responsible for the observed phenotype.
-
Data Presentation: A Comparative Table for Cross-Reactivity Analysis
To facilitate a clear comparison between a primary probe and potential alternatives, quantitative data should be organized in a structured table.
| Compound | Primary Target IC₅₀ (nM) | Off-Target 1 IC₅₀ (nM) | Off-Target 2 IC₅₀ (nM) | Selectivity Ratio (Off-Target 1 / Primary Target) | Cellular Target Engagement (CETSA® Shift in °C) |
| Probe A (e.g., this compound) | Data | Data | Data | Data | Data |
| Alternative 1 | Data | Data | Data | Data | Data |
| Alternative 2 | Data | Data | Data | Data | Data |
This table provides a template for summarizing key selectivity data. The "Selectivity Ratio" offers a quantitative measure of how many-fold more potent the compound is for its primary target compared to an off-target.
Visualizing Experimental Workflows and Signaling Pathways
Diagrams are invaluable for illustrating complex biological processes and experimental designs. The following examples are rendered using the DOT language for Graphviz.
Caption: Workflow for assessing the cross-reactivity of a chemical probe.
Caption: A hypothetical signaling pathway inhibited by the this compound compound.
Conclusion
While the specific compound "this compound" remains elusive in publicly accessible databases, the principles and methodologies for evaluating the cross-reactivity of any chemical probe are well-established. A rigorous assessment combining broad-panel biochemical screens with on-target validation in cellular systems is essential. By presenting the resulting data in a clear, comparative format and visualizing the underlying biological and experimental logic, researchers can make informed decisions about the suitability of a particular small molecule for their studies, ultimately leading to more robust and reproducible scientific outcomes.
A deep dive into the preclinical data of two prominent MAP4K1 inhibitors reveals distinct profiles in potency, selectivity, and cellular activity. This guide provides a comprehensive comparison of ML150 (NDI-101150) and BLU-852, offering researchers and drug development professionals a clear overview of their capabilities, supported by experimental data and detailed methodologies.
Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1), has emerged as a critical negative regulator of T-cell activation, making it a compelling target for cancer immunotherapy. Inhibition of MAP4K1 is anticipated to enhance anti-tumor immunity by unleashing the full potential of T-cells. In this context, two small molecule inhibitors, this compound (NDI-101150) from Nimbus Therapeutics and BLU-852 from Blueprint Medicines, have shown significant promise in preclinical studies. This report provides a side-by-side comparison of their performance based on publicly available data.
Quantitative Performance Analysis
To facilitate a direct comparison of this compound and BLU-852, the following tables summarize their biochemical potency, cellular activity, and kinase selectivity.
| Inhibitor | Biochemical IC50 (nM) | Cellular IC50 (pSLP-76) (nM) | Cellular EC50 (IL-2 Secretion) (nM) |
| This compound (NDI-101150) | < 1 | 41 | ~100-300 |
| BLU-852 | Subnanomolar | Not explicitly stated for BLU-852, but a precursor (BLU2069) showed an IC50 of 3 nM for pSLP-76 inhibition. | Not explicitly stated for BLU-852, but a precursor (BLU2069) showed an EC50 of 10 nM for IL-2 production. |
| Table 1: Potency and Cellular Activity of this compound and BLU-852. |
| Inhibitor | Selectivity over MAP4K Family Members | Selectivity over LCK | Selectivity over other kinases |
| This compound (NDI-101150) | >300-fold selective against other MAP4K family members.[1] | Highly selective (specific fold-selectivity not publicly detailed). | Spares kinases essential for T-cell activation.[2] |
| BLU-852 | Highly selective over other MAP4K family members.[3][4] | >500-fold selective.[3] | Potent and highly selective.[3][4] |
| Table 2: Kinase Selectivity Profile of this compound and BLU-852. |
Mechanism of Action: Targeting the MAP4K1 Signaling Pathway
Both this compound and BLU-852 are ATP-competitive inhibitors that target the kinase activity of MAP4K1. In T-cells, MAP4K1 acts as a negative regulator of T-cell receptor (TCR) signaling. Upon TCR engagement, MAP4K1 phosphorylates and negatively regulates key signaling adaptors, such as SLP-76. By inhibiting MAP4K1, both this compound and BLU-852 prevent this negative feedback loop, leading to enhanced T-cell activation, cytokine production (e.g., IL-2 and IFN-γ), and ultimately a more robust anti-tumor immune response.
Figure 1: Simplified MAP4K1 signaling pathway in T-cells.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize MAP4K1 inhibitors, based on publicly available information.
Biochemical Potency Assay (Time-Resolved Fluorescence Energy Transfer - TR-FRET)
This assay measures the direct inhibition of MAP4K1 kinase activity.
Principle: A TR-FRET assay utilizes a lanthanide chelate (donor) and a fluorescent tracer (acceptor). When the donor and acceptor are in close proximity (i.e., the tracer is bound to the kinase), excitation of the donor results in energy transfer to the acceptor, producing a FRET signal. A competitive inhibitor will displace the tracer, leading to a decrease in the FRET signal.
General Protocol:
-
Recombinant MAP4K1 enzyme is incubated with the test inhibitor (e.g., this compound or BLU-852) at various concentrations.
-
A fluorescently labeled ATP-competitive tracer and a lanthanide-labeled antibody that binds to the kinase are added to the mixture.
-
The reaction is incubated to allow binding to reach equilibrium.
-
The TR-FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
IC50 values are calculated by plotting the percentage of inhibition against the inhibitor concentration.
References
On-Target Effects of ML150 and siRNA: A Comparative Guide to Alpha-Synuclein Regulation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the small molecule inhibitor ML150 and siRNA-mediated knockdown for the targeted reduction of alpha-synuclein, a key protein implicated in synucleinopathies such as Parkinson's disease. This guide offers a detailed examination of their mechanisms, efficacy, and experimental validation, supported by experimental data and protocols.
Introduction to Alpha-Synuclein Targeting
Alpha-synuclein is a presynaptic neuronal protein that, under pathological conditions, misfolds and aggregates, leading to the formation of Lewy bodies and neuronal dysfunction. Reducing the expression of alpha-synuclein is a promising therapeutic strategy. Two primary methods for achieving this are through small molecule inhibitors like this compound, which can modulate protein expression, and RNA interference (RNAi) using small interfering RNAs (siRNAs) to degrade alpha-synuclein mRNA. This guide provides a comparative overview of these two approaches to aid researchers in selecting and applying the most suitable method for their studies.
Comparison of this compound and siRNA for Alpha-Synuclein Reduction
Quantitative Data Summary
| Method | Target | Measurement | Efficacy | Cell Line/System | Citation |
| This compound | Alpha-synuclein protein | IC50 (ELISA) | ~1.0 µM | SH-SY5Y neuroblastoma cells | [1] |
| This compound | Alpha-synuclein protein | IC50 (Primary Screen) | 1.8 µM | H4 neuroglioma cells | [1] |
| siRNA | Alpha-synuclein mRNA | mRNA reduction | ~40-50% | Primate substantia nigra | [2] |
| siRNA | Alpha-synuclein protein | Protein reduction | ~40-50% | Primate substantia nigra | [2] |
| siRNA | Alpha-synuclein mRNA | mRNA reduction | ~50-56% | Mouse brain (midbrain, striatum, cortex) | [3] |
| siRNA | Alpha-synuclein protein | Protein reduction | ~22-44% | Mouse brain (midbrain, striatum, cortex) | [3] |
Note: The presented data are from separate studies and may not be directly comparable due to differences in experimental conditions, model systems, and methodologies.
Experimental Protocols
This compound Treatment and Analysis
Objective: To determine the effect of this compound on alpha-synuclein protein levels.
Methodology:
-
Cell Culture: Human neuroblastoma SH-SY5Y or H4 neuroglioma cells are cultured in appropriate media and conditions.
-
Compound Treatment: Cells are treated with a dose-response range of this compound (e.g., 0.1 to 100 µM) or a vehicle control (e.g., DMSO) for a specified incubation period (e.g., 24-48 hours).
-
Cell Lysis: After treatment, cells are washed with phosphate-buffered saline (PBS) and lysed using a suitable lysis buffer containing protease inhibitors.
-
Protein Quantification: Total protein concentration in the lysates is determined using a standard protein assay (e.g., BCA assay).
-
ELISA: An enzyme-linked immunosorbent assay (ELISA) specific for human alpha-synuclein is performed on the cell lysates to quantify the levels of alpha-synuclein protein.
-
Western Blotting: Equal amounts of protein from each treatment group are separated by SDS-PAGE, transferred to a membrane, and probed with primary antibodies against alpha-synuclein and a loading control (e.g., actin). Following incubation with a secondary antibody, the protein bands are visualized and quantified using densitometry.[1]
siRNA Transfection and Analysis
Objective: To assess the knockdown of alpha-synuclein expression using siRNA.
Methodology:
-
siRNA Design and Synthesis: Validated siRNA sequences targeting the alpha-synuclein (SNCA) mRNA are synthesized. A non-targeting siRNA is used as a negative control.
-
Cell Culture: A suitable cell line (e.g., HEK293, SH-SY5Y) is seeded to achieve optimal confluency for transfection.
-
Transfection: Cells are transfected with the alpha-synuclein siRNA or the non-targeting control siRNA using a lipid-based transfection reagent according to the manufacturer's protocol.
-
Incubation: Cells are incubated for 48-72 hours post-transfection to allow for mRNA degradation and protein knockdown.
-
RNA Extraction and qRT-PCR: Total RNA is extracted from the cells, and quantitative reverse transcription PCR (qRT-PCR) is performed to measure the relative expression levels of SNCA mRNA, normalized to a housekeeping gene (e.g., GAPDH).
-
Western Blotting: Cell lysates are prepared, and Western blotting is performed as described for the this compound protocol to determine the extent of alpha-synuclein protein knockdown.[2][3]
Visualizing the Mechanisms and Pathways
Experimental Workflow: Confirming On-Target Effects
Caption: Workflow for comparing this compound and siRNA effects.
Alpha-Synuclein Signaling and Interaction Pathway
Caption: Key signaling pathways involving alpha-synuclein.
Concluding Remarks
Both this compound and siRNA represent valuable tools for reducing alpha-synuclein levels in experimental settings. This compound offers the advantages of a small molecule, including ease of use and dose-dependent control of protein expression. In contrast, siRNA provides a highly specific method for targeting mRNA, leading to potent and sustained protein knockdown.
The choice between these two approaches will depend on the specific experimental goals. For rapid and reversible modulation of alpha-synuclein, this compound may be preferred. For long-term and highly specific gene silencing, siRNA is a powerful alternative. Importantly, the use of both methods in parallel can provide complementary data to strengthen the validation of alpha-synuclein as a therapeutic target. Further research, including direct comparative studies and comprehensive off-target profiling, will be crucial for the continued development of alpha-synuclein-lowering therapies. A study comparing a small molecule targeting SNCA mRNA to an siRNA showed a high correlation in their transcriptome profiles (R² > 0.99), suggesting that on-target effects at the mRNA level can be very similar.[4]
References
- 1. researchgate.net [researchgate.net]
- 2. α-synuclein promotes progression of Parkinson's disease by upregulating autophagy signaling pathway to activate NLRP3 inflammasome - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Decreasing the intrinsically disordered protein α-synuclein levels by targeting its structured mRNA with a ribonuclease-targeting chimera - PMC [pmc.ncbi.nlm.nih.gov]
Head-to-Head Comparison: ML150 vs. α-Synuclein Aggregation Inhibitors
A Comparative Guide for Researchers and Drug Development Professionals
The aggregation of α-synuclein is a pathological hallmark of several neurodegenerative disorders, including Parkinson's disease, Dementia with Lewy Bodies, and Multiple System Atrophy. Consequently, therapeutic strategies targeting α-synuclein are of significant interest. This guide provides a head-to-head comparison of ML150, a selective inhibitor of α-synuclein translation, with two prominent small molecule inhibitors of α-synuclein aggregation, anle138b and NPT200-11.
Mechanism of Action
This compound, anle138b, and NPT200-11 employ distinct strategies to mitigate the pathological effects of α-synuclein.
-
This compound: This small molecule acts as a selective inhibitor of α-synuclein translational expression. It is believed to target the 5'-untranslated region (5'UTR) of the α-synuclein mRNA, thereby preventing its translation into protein. This approach aims to reduce the overall cellular levels of α-synuclein, thus decreasing the substrate available for aggregation.
-
Anle138b and NPT200-11: These compounds are classified as α-synuclein aggregation inhibitors. They are designed to bind to α-synuclein monomers or oligomers, stabilizing them in a non-toxic conformation and preventing their assembly into larger, pathogenic aggregates such as fibrils.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for this compound, anle138b, and NPT200-11 from in vitro and in vivo studies. Direct head-to-head comparative studies are limited; therefore, data has been compiled from independent research where available.
Table 1: In Vitro Efficacy
| Parameter | This compound | Anle138b | NPT200-11 |
| Primary Assay | α-Synuclein Translation Inhibition (Luciferase Reporter Assay) | α-Synuclein Aggregation Inhibition (Thioflavin T Assay) | α-Synuclein Aggregation Inhibition (Thioflavin T Assay) |
| Cell Line/System | H4 Neuroglioma Cells | Recombinant α-synuclein | Recombinant α-synuclein |
| IC50 / EC50 | ~1.8 µM (H4 cells)[1] | Data on specific EC50 from ThT assays is not readily available in a comparable format. | Data on specific IC50/EC50 from ThT assays is not readily available in a comparable format. |
| Notes | Selectively inhibits α-synuclein expression without affecting general protein synthesis.[1] | Prevents the formation of oligomeric and fibrillar aggregates. | Prevents the formation of toxic oligomeric aggregates. |
Table 2: In Vivo Efficacy in Parkinson's Disease Mouse Models
| Parameter | This compound | Anle138b | NPT200-11 |
| Animal Model | Data not available | Various models including MPTP and transgenic mice overexpressing α-synuclein. | Transgenic mice overexpressing human wild-type α-synuclein (Line 61).[2][3] |
| Administration Route | Data not available | Oral.[4] | Intraperitoneal (IP) or oral.[2][3] |
| Key Findings | Data not available | - Improved motor performance.- Reduced α-synuclein aggregate pathology.- Prevented loss of dopaminergic neurons.[4] | - Reduced α-synuclein pathology in the cortex.- Normalized striatal dopamine transporter levels.- Improved motor function.[2][3] |
| Quantitative Data | Data not available | Dose-dependent improvements in motor function observed. | 5 mg/kg IP administration resulted in a progressive reduction in retinal α-synuclein pathology.[2][3] |
Table 3: Cytotoxicity
| Parameter | This compound | Anle138b | NPT200-11 |
| Assay | Cell Viability Assay | Cell Viability Assay | Cell Viability Assay |
| Cell Line | H4 Neuroglioma Cells | Not specified | Not specified |
| CC50 | >100-fold selectivity window compared to counterscreens.[1] | Generally reported to have low toxicity at effective concentrations. | Reported to be well-tolerated in preclinical models. |
| Notes | The probe was found to be over 100-fold selective versus the H4-C and H4-PRP counterscreen cell lines.[1] |
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
α-Synuclein Translation Inhibition Assay (Luciferase Reporter Assay)
This assay is used to quantify the inhibitory effect of compounds on the translation of α-synuclein mRNA.
-
Cell Line: Human neuroglioma (H4) cells stably transfected with a luciferase reporter construct containing the 5'UTR of the human α-synuclein gene (SNCA).
-
Procedure:
-
Plate H4 cells in a 96-well plate and incubate overnight.
-
Treat cells with varying concentrations of the test compound (e.g., this compound) or vehicle control.
-
Incubate for a defined period (e.g., 24-48 hours).
-
Lyse the cells and measure luciferase activity using a luminometer according to the manufacturer's instructions (e.g., Promega Dual-Luciferase® Reporter Assay System).
-
A second reporter (e.g., Renilla luciferase) under a constitutive promoter can be used for normalization.
-
Calculate the half-maximal inhibitory concentration (IC50) by plotting the percentage of inhibition against the log of the compound concentration.
-
α-Synuclein Aggregation Inhibition Assay (Thioflavin T Assay)
This assay measures the formation of amyloid-like fibrils, which is characteristic of α-synuclein aggregation.
-
Reagents:
-
Recombinant human α-synuclein monomer.
-
Thioflavin T (ThT) stock solution.
-
Assay buffer (e.g., PBS, pH 7.4).
-
-
Procedure:
-
Prepare a reaction mixture containing α-synuclein monomer at a final concentration of ~70 µM in assay buffer.[5]
-
Add varying concentrations of the test compound (e.g., anle138b, NPT200-11) or vehicle control.
-
Add ThT to a final concentration of ~20 µM.[5]
-
Incubate the mixture in a 96-well plate with continuous shaking at 37°C.[5][6]
-
Measure the fluorescence intensity at regular intervals using a plate reader with excitation at ~440-450 nm and emission at ~480-490 nm.[7]
-
Plot fluorescence intensity against time to monitor the kinetics of aggregation. The lag time and the maximum fluorescence intensity are key parameters to assess inhibition.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxicity of the compounds.
-
Cell Line: A relevant neuronal cell line (e.g., SH-SY5Y or H4).
-
Procedure:
-
Plate cells in a 96-well plate and incubate overnight.
-
Treat cells with varying concentrations of the test compound or vehicle control.
-
Incubate for a defined period (e.g., 24-48 hours).
-
Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilize the formazan crystals with a solubilization buffer (e.g., DMSO or isopropanol with HCl).
-
Measure the absorbance at ~570 nm using a microplate reader.
-
Calculate the half-maximal cytotoxic concentration (CC50) by plotting the percentage of cell viability against the log of the compound concentration.
-
In Vivo Assessment of Motor Function in Mouse Models
Various behavioral tests are used to assess motor coordination and balance in mouse models of Parkinson's disease.
-
Rotarod Test: Mice are placed on a rotating rod, and the latency to fall is measured. Improved performance is indicative of better motor coordination.
-
Pole Test: The time taken for a mouse to turn and descend a vertical pole is measured. A shorter time indicates improved motor function.
-
Gait Analysis: Specialized systems are used to analyze various parameters of a mouse's gait, such as stride length and step pattern.
In Vivo Assessment of α-Synuclein Pathology
Immunohistochemistry is a key technique to visualize and quantify α-synuclein aggregates in brain tissue.
-
Procedure:
-
Perfuse the animal and fix the brain tissue (e.g., with 4% paraformaldehyde).
-
Cryoprotect the brain, section it using a cryostat or vibratome.
-
Perform antigen retrieval if necessary.
-
Incubate the sections with a primary antibody specific for α-synuclein (total or phosphorylated forms).
-
Incubate with a fluorescently labeled secondary antibody.
-
Mount the sections and visualize them using a fluorescence microscope.
-
Quantify the area and intensity of α-synuclein-positive aggregates using image analysis software.
-
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key biological pathways and experimental workflows discussed in this guide.
References
- 1. Identification of a small molecule that selectively inhibits alpha-synuclein translational expression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. The small molecule alpha-synuclein misfolding inhibitor, NPT200-11, produces multiple benefits in an animal model of Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pure.mpg.de [pure.mpg.de]
- 5. Thioflavin T alpha-synuclein aggregation assay [bio-protocol.org]
- 6. Alpha Synuclein Thioflavin T Assay Protocol | StressMarq [stressmarq.com]
- 7. α-Synuclein aggregation monitored by thioflavin-T (ThT) fluorescence in a plate reader [protocols.io]
Safety Operating Guide
Proper Disposal of ML150: A Guide for Laboratory Professionals
Researchers and scientists handling ML150 must adhere to strict disposal procedures to ensure personnel safety and environmental protection. This guide provides essential, step-by-step instructions for the proper disposal of this compound, in line with safety data sheet (SDS) recommendations and general laboratory hazardous waste protocols.
I. Immediate Safety and Hazard Information
This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects. It is imperative to prevent its release into the environment. Standard laboratory personal protective equipment (PPE), including safety goggles with side-shields, protective gloves, and impervious clothing, should be worn when handling this compound.
Quantitative Data Summary
| Property | Value | Reference |
| Chemical Formula | C17H17N9S | |
| Molecular Weight | 379.44 | |
| GHS Hazard Class | Acute toxicity, Oral (Category 4), Acute aquatic toxicity (Category 1), Chronic aquatic toxicity (Category 1) | |
| Hazard Statements | H302: Harmful if swallowed. H410: Very toxic to aquatic life with long lasting effects. |
II. Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste. Under no circumstances should this compound or its containers be disposed of in regular trash or flushed down the drain.
Experimental Protocol: Waste Segregation and Collection
-
Waste Identification: All waste materials containing this compound, including unused product, contaminated consumables (e.g., pipette tips, gloves, weighing paper), and empty containers, must be designated as hazardous waste.
-
Container Selection: Use a dedicated, chemically compatible, and leak-proof container for the collection of solid this compound waste. The container must have a secure screw-top cap and be in good condition.
-
Labeling: Immediately label the waste container with the words "Hazardous Waste," the full chemical name "this compound," and the associated hazard pictograms (e.g., harmful, environmental hazard).
-
Waste Accumulation:
-
Carefully place all solid waste contaminated with this compound into the designated hazardous waste container.
-
For solutions containing this compound, use a separate, compatible liquid waste container, also clearly labeled as "Hazardous Waste" with the chemical name and concentration. Do not mix with other solvent waste unless compatibility has been confirmed.
-
-
Storage: Keep the hazardous waste container sealed at all times, except when adding waste. Store the container in a designated Satellite Accumulation Area (SAA) within the laboratory, away from incompatible materials such as strong acids, alkalis, and oxidizing agents.
-
Disposal Request: Once the container is full (do not overfill), or if the waste is no longer being generated, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor. Follow your institution's specific procedures for waste pickup.
III. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of this compound.
Caption: Workflow for the proper disposal of this compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
